molecular formula C9H7F3O2 B582084 5-Methoxy-2-(trifluoromethyl)benzaldehyde CAS No. 944905-42-4

5-Methoxy-2-(trifluoromethyl)benzaldehyde

Cat. No.: B582084
CAS No.: 944905-42-4
M. Wt: 204.148
InChI Key: QFKMLBPPJRRDBX-UHFFFAOYSA-N
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Description

5-Methoxy-2-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.148. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-7-2-3-8(9(10,11)12)6(4-7)5-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKMLBPPJRRDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724471
Record name 5-Methoxy-2-(trifluoromethyl)benzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID00724471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944905-42-4
Record name 5-Methoxy-2-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944905-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 5-Methoxy-2-(trifluoromethyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a detailed overview of the spectroscopic data for the compound 5-Methoxy-2-(trifluoromethyl)benzaldehyde, with the chemical formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol .[1] As a substituted benzaldehyde derivative, this compound is of interest to researchers in medicinal chemistry and materials science. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for obtaining such data are also provided for researchers aiming to perform their own analyses.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~10.3s-1HAldehyde proton (-CHO)
~7.8-7.9d~8.51HAromatic proton (H-3)
~7.4-7.5dd~8.5, ~2.51HAromatic proton (H-4)
~7.2-7.3d~2.51HAromatic proton (H-6)
~3.9s-3HMethoxy protons (-OCH₃)

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~189Aldehyde carbon (C=O)
~160Aromatic carbon (C-5)
~135 (q)Aromatic carbon (C-2, coupled to F)
~132Aromatic carbon (C-3)
~124 (q)Trifluoromethyl carbon (-CF₃)
~122Aromatic carbon (C-1)
~118Aromatic carbon (C-4)
~110Aromatic carbon (C-6)
~56Methoxy carbon (-OCH₃)

Predicted in CDCl₃ solvent. "q" denotes a quartet due to coupling with fluorine atoms.

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2850, ~2750Weak-MediumAldehyde C-H stretch (Fermi doublet)
~1705StrongCarbonyl (C=O) stretch
~1600, ~1480Medium-StrongAromatic C=C stretches
~1250-1300StrongC-F stretch (trifluoromethyl group)
~1250, ~1030StrongAsymmetric and symmetric C-O-C stretch (methoxy group)
Table 4: Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
204High[M]⁺ (Molecular ion)
203Medium[M-H]⁺
175Medium[M-CHO]⁺
147Medium[M-CHO-CO]⁺ or [M-C₂HO₂]⁺
135Low[M-CF₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for researchers to obtain empirical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Weigh approximately 10-20 mg of this compound and dissolve it in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Spectroscopy :

    • Instrument : A 400 MHz or higher field NMR spectrometer.

    • Acquisition Parameters :

      • Pulse Angle: 30°

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16

    • Processing : Apply a Fourier transform to the free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals and analyze the multiplicities and coupling constants.

  • ¹³C NMR Spectroscopy :

    • Instrument : A 100 MHz or higher field NMR spectrometer.

    • Acquisition Parameters :

      • Pulse Program: Proton-decoupled

      • Pulse Angle: 45°

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Processing : Apply a Fourier transform and phase correct the spectrum. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

  • Data Acquisition :

    • Instrument : A Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters :

      • Scan Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32

    • Processing : A background spectrum of the clean ATR crystal or salt plates should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition :

    • Instrument : A mass spectrometer with an Electron Ionization (EI) source is typically used for this type of molecule.

    • Parameters :

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV

      • Mass Range: m/z 40-400

    • Processing : The resulting mass spectrum will show the molecular ion peak and various fragment ions. The fragmentation pattern can be analyzed to confirm the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare as Thin Film or on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer (EI) Prep_MS->MS_Spec NMR_Data NMR Spectra (Chemical Shift, Multiplicity, Coupling Constants, Integration) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands, Functional Groups) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

physicochemical properties of 5-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a key intermediate in the synthesis of pharmaceuticals and other advanced materials. This document compiles available data on its chemical identity, properties, and plausible experimental protocols for its synthesis and characterization.

Chemical Identity and Properties

This compound, with the CAS Number 944905-42-4, is an aromatic aldehyde featuring both a methoxy and a trifluoromethyl group on the benzene ring.[1][2][3] These functional groups impart unique electronic properties and reactivity to the molecule, making it a valuable building block in organic synthesis.

Quantitative Physicochemical Data

The following table summarizes the key .

PropertyValueSource(s)
CAS Number 944905-42-4[1][2][3]
Molecular Formula C₉H₇F₃O₂[1][3][4]
Molecular Weight 204.15 g/mol [1][3][4]
Physical Form Solid or viscous liquidNot specified
Purity Typically ≥98%[2]
Storage Conditions Inert atmosphere, 2-8°C[5]
Spectroscopic and Analytical Data

While specific spectra for this compound are not available in the search results, characterization would typically rely on standard analytical techniques. The expected spectral characteristics are outlined below.

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the aldehyde proton (CHO), aromatic protons, and the methoxy group (OCH₃) protons would be expected. The trifluoromethyl group would cause splitting of adjacent aromatic proton signals.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with coupling to fluorine), and the methoxy carbon. The trifluoromethyl carbon would appear as a quartet.
¹⁹F NMR A singlet corresponding to the CF₃ group.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ corresponding to the molecular weight. Fragmentation patterns would likely show the loss of H, CO, and other fragments characteristic of benzaldehydes.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the aldehyde, C-O-C stretching of the ether, and C-F stretching of the trifluoromethyl group.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published in the provided search results. However, based on general organic chemistry principles and synthesis routes for analogous compounds, the following methodologies are proposed.

Plausible Synthesis Method

A common method for the synthesis of substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. The synthesis of this compound could therefore be envisioned as a two-step process starting from 1-methoxy-4-(trifluoromethyl)benzene.

Step 1: Formylation of 1-methoxy-4-(trifluoromethyl)benzene A plausible route to introduce the aldehyde group at the 2-position is through a directed ortho-metalation reaction followed by quenching with an appropriate formylating agent (e.g., N,N-dimethylformamide, DMF).

Step 2: Oxidation of (5-Methoxy-2-(trifluoromethyl)phenyl)methanol If the synthesis proceeds via the corresponding benzyl alcohol, a mild oxidizing agent would be used to convert the alcohol to the aldehyde.

Detailed Protocol (General Example):

  • Dissolution: Dissolve the starting material, (5-Methoxy-2-(trifluoromethyl)phenyl)methanol, in a suitable organic solvent such as dichloromethane (DCM).

  • Oxidation: Add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC), to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter it to remove insoluble residues.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a standard workflow of analytical techniques.

  • Chromatography (TLC/GC-MS): Initial assessment of purity and reaction completion.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to elucidate the exact structure and confirm the position of the substituents.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (aldehyde, ether, trifluoromethyl).

Mandatory Visualizations

Plausible Synthesis Workflow

G Figure 1: Plausible Synthesis Workflow cluster_start Starting Material cluster_process Synthesis Steps cluster_end Final Product & Purification start 1-methoxy-4- (trifluoromethyl)benzene formylation Directed Ortho-Metalation followed by Formylation start->formylation 1. Formylation intermediate (5-Methoxy-2-(trifluoromethyl)phenyl)methanol (Potential Intermediate) start->intermediate Alternative Route product Crude 5-Methoxy-2- (trifluoromethyl)benzaldehyde formylation->product Direct oxidation Mild Oxidation (e.g., PCC) intermediate->oxidation oxidation->product purification Column Chromatography product->purification 2. Purification final_product Pure Product purification->final_product

Caption: Figure 1: Plausible Synthesis Workflow

Characterization Workflow

G Figure 2: Product Characterization Workflow cluster_analysis Analytical Techniques cluster_results Confirmation product Synthesized Product tlc_gc TLC / GC-MS product->tlc_gc ms Mass Spectrometry (MS) product->ms nmr NMR (1H, 13C, 19F) product->nmr ir IR Spectroscopy product->ir purity Purity Assessment tlc_gc->purity mw Molecular Weight Confirmation ms->mw structure Structural Elucidation nmr->structure functional_groups Functional Group ID ir->functional_groups final Confirmed Structure & Purity purity->final mw->final structure->final functional_groups->final

Caption: Figure 2: Product Characterization Workflow

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Applications in Research and Development

Substituted benzaldehydes containing fluorine atoms are crucial intermediates in medicinal chemistry and materials science. The trifluoromethyl group can enhance properties such as metabolic stability, binding affinity, and lipophilicity of drug candidates. As such, this compound is a valuable precursor for the synthesis of novel bioactive molecules and functional materials.

References

Technical Guide: Physicochemical Properties and Structural Analysis of 5-Methoxy-2-(trifluoromethyl)benzaldehyde (CAS 944905-42-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known properties and structural characteristics of the chemical compound 5-Methoxy-2-(trifluoromethyl)benzaldehyde, identified by the Chemical Abstracts Service (CAS) number 944905-42-4. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis. The information is compiled from various chemical supplier databases and safety data sheets. It is important to note that while extensive physicochemical data is available, peer-reviewed studies on the specific biological activity and mechanism of action of this compound are limited. Therefore, this guide also includes information on the known biological activities of structurally related benzaldehyde derivatives to provide a contextual understanding of its potential applications.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 944905-42-4[1][2]
Molecular Formula C₉H₇F₃O₂[1][2]
Molecular Weight 204.15 g/mol [1][2]
IUPAC Name This compoundN/A
Synonyms No common synonyms found in the search.N/A
Physical Form Solid
Storage Temperature Inert atmosphere, 2-8°C
Purity ≥95% (typical)

Chemical Structure

The chemical structure of this compound consists of a benzene ring substituted with a methoxy group (-OCH₃) at the 5-position, a trifluoromethyl group (-CF₃) at the 2-position, and an aldehyde group (-CHO) at the 1-position.

Structural Diagram:

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data (Reference Data from Related Compounds)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following represents typical NMR spectral data for a related compound, 2-(trifluoromethyl)benzonitrile, which can serve as a reference for identifying key structural motifs.

Reference Experimental Protocol: NMR Spectroscopy A sample of the compound would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would be acquired on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane - TMS).

Reference Data for 2-(trifluoromethyl)benzonitrile:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.86-7.68 (m, 4H)[3]

  • ¹³C NMR (100 MHz, CDCl₃): δ 134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz), 115.6, 110.2[3]

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.05 (s, 3F)[3]

Infrared (IR) Spectroscopy

The IR spectrum of a benzaldehyde derivative will typically show characteristic absorption bands for the aldehyde C-H and C=O stretching vibrations, as well as bands corresponding to the aromatic ring and other substituents.

Reference Experimental Protocol: IR Spectroscopy The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

Expected Characteristic IR Bands for a Substituted Benzaldehyde:

  • ~2850-2750 cm⁻¹: Aldehyde C-H stretch (often appears as a doublet)

  • ~1700 cm⁻¹: Aldehyde C=O stretch

  • ~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations

  • ~1250-1000 cm⁻¹: C-O stretching (for the methoxy group) and C-F stretching (for the trifluoromethyl group)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Reference Experimental Protocol: Mass Spectrometry The mass spectrum would be obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Expected Fragmentation Pattern for Benzaldehyde Derivatives:

  • Molecular Ion Peak [M]⁺: Corresponding to the molecular weight of the compound (204.15 for C₉H₇F₃O₂).

  • [M-1]⁺ Peak: Loss of the aldehydic hydrogen.

  • [M-29]⁺ Peak: Loss of the CHO group.

  • [M-47]⁺ Peak: Loss of the OCH₃ group.

  • Phenyl Cation Fragments: Peaks corresponding to the substituted phenyl ring after fragmentation.

Potential Biological Activity and Signaling Pathways (Based on Related Compounds)

As of the date of this document, no specific studies on the biological activity or mechanism of action of this compound have been identified in the public literature. However, research on other benzaldehyde derivatives suggests potential areas of investigation.

Benzaldehyde and its derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects.

Anti-Inflammatory Activity

Some benzaldehyde derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade .

MAPK_Pathway External Stimuli External Stimuli MAPKKK MAPKKK External Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Inflammatory Response Inflammatory Response MAPK->Inflammatory Response Benzaldehyde Derivatives Benzaldehyde Derivatives Benzaldehyde Derivatives->MAPK Inhibition

Caption: Potential inhibition of the MAPK signaling pathway by benzaldehyde derivatives.

Anti-Cancer Activity

Certain benzaldehydes have been investigated for their potential as anti-cancer agents. The proposed mechanisms of action involve the modulation of multiple signaling pathways that are often dysregulated in cancer cells. These include:

  • PI3K/AKT/mTOR Pathway: A critical pathway in cell survival and proliferation.

  • STAT3 Pathway: Involved in cell growth and apoptosis.

  • NF-κB Pathway: A key regulator of inflammatory and immune responses, often implicated in cancer.

  • ERK Pathway: A component of the MAPK signaling cascade that regulates cell division.

The regulation of these pathways may be mediated through interactions with proteins such as 14-3-3ζ , which are involved in signal transduction.

Anticancer_Pathways cluster_pathways Cancer-Related Signaling Pathways PI3K/AKT/mTOR PI3K/AKT/mTOR Cancer Cell Proliferation & Survival Cancer Cell Proliferation & Survival PI3K/AKT/mTOR->Cancer Cell Proliferation & Survival STAT3 STAT3 STAT3->Cancer Cell Proliferation & Survival NF-κB NF-κB NF-κB->Cancer Cell Proliferation & Survival ERK ERK ERK->Cancer Cell Proliferation & Survival Benzaldehyde Derivatives Benzaldehyde Derivatives 14-3-3ζ 14-3-3ζ Benzaldehyde Derivatives->14-3-3ζ Modulates 14-3-3ζ->PI3K/AKT/mTOR Regulates 14-3-3ζ->STAT3 Regulates 14-3-3ζ->NF-κB Regulates 14-3-3ζ->ERK Regulates

Caption: Hypothesized mechanism of anti-cancer activity of benzaldehyde derivatives.

Safety and Handling

Based on available safety data sheets for this compound and structurally similar compounds, the following safety precautions should be observed:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • In case of skin contact: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 944905-42-4) is a substituted aromatic aldehyde with well-defined physicochemical properties. While its specific biological activities remain to be elucidated through dedicated research, the known anti-inflammatory and anti-cancer properties of related benzaldehyde derivatives suggest that this compound could be a valuable candidate for further investigation in drug discovery and development. The information and reference protocols provided in this guide are intended to support such future research endeavors.

Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. It is not a substitute for a comprehensive literature search or professional judgment. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

An In-depth Technical Guide to the Reaction Mechanisms of 5-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal reaction mechanisms involving 5-methoxy-2-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring, in addition to the reactive aldehyde functionality, imparts a unique chemical reactivity profile to this compound. This document details common transformations, including nucleophilic additions to the carbonyl group and electrophilic aromatic substitutions.

Core Reaction Mechanisms

This compound is amenable to a variety of synthetic transformations typical of aromatic aldehydes. The primary sites of reactivity are the carbonyl group and the aromatic ring.

1. Nucleophilic Addition to the Carbonyl Group: The aldehyde functional group is highly susceptible to attack by nucleophiles. Common examples include Grignard reactions, Wittig reactions, aldol condensations, and reductions.

2. Electrophilic Aromatic Substitution: The electron-donating methoxy group is an ortho-, para-director, while the strongly deactivating trifluoromethyl group is a meta-director. The positions for electrophilic attack are therefore influenced by the interplay of these two substituents.

Key Reactions and Experimental Protocols

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. In the case of this compound, this reaction can be employed to introduce a variety of unsaturated moieties.

Reaction Mechanism:

Wittig_Reaction aldehyde This compound betaine Betaine intermediate aldehyde->betaine + Ylide ylide Phosphonium Ylide ylide->betaine product Alkene byproduct Triphenylphosphine oxide oxaphosphetane Oxaphosphetane intermediate betaine->oxaphosphetane Ring closure oxaphosphetane->product Elimination oxaphosphetane->byproduct

Caption: General mechanism of the Wittig reaction.

Experimental Protocol:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium or sodium hydride (1.05 equivalents), dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the colored ylide indicates a successful reaction.

  • Reaction with Aldehyde: Cool the ylide solution back to 0°C. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Representative):

Reactant (Ylide Precursor)BaseSolventTemperature (°C)Time (h)Yield (%)
Methyltriphenylphosphonium bromiden-BuLiTHF0 to RT1685-95
Ethyl(triphenylphosphoranylidene)acetateNaHTHFRT2480-90
Grignard Reaction

The Grignard reaction allows for the formation of carbon-carbon bonds by the addition of an organomagnesium halide to the carbonyl group, yielding a secondary alcohol.

Reaction Mechanism:

Grignard_Reaction aldehyde This compound alkoxide Magnesium alkoxide intermediate aldehyde->alkoxide + Grignard Reagent grignard Grignard Reagent (R-MgX) grignard->alkoxide product Secondary Alcohol alkoxide->product Acidic Workup (H3O+)

Caption: General mechanism of the Grignard reaction.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise from the dropping funnel to initiate the reaction. Once initiated, add the remaining halide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0°C. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent solution.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography or distillation.

Quantitative Data (Representative):

Grignard ReagentSolventTemperature (°C)Time (h)Yield (%)
Methylmagnesium bromideTHF0 to RT280-90
Phenylmagnesium bromideDiethyl ether0 to RT275-85
Reduction to an Alcohol

The aldehyde can be readily reduced to the corresponding primary alcohol using a variety of reducing agents. Sodium borohydride is a mild and selective reagent for this transformation.

Reaction Mechanism:

Reduction_Reaction aldehyde This compound alkoxyborate Alkoxyborate intermediate aldehyde->alkoxyborate + NaBH4 nabh4 Sodium Borohydride (NaBH4) nabh4->alkoxyborate product Primary Alcohol alkoxyborate->product Workup (H2O or mild acid)

Caption: General mechanism for the reduction of an aldehyde with sodium borohydride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol or ethanol (10 mL per gram of aldehyde).

  • Reduction: Cool the solution in an ice bath to 0°C. Add sodium borohydride (1.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring and Work-up: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.[1][2] Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Extraction and Purification: Remove the bulk of the alcoholic solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude alcohol, which can be purified by recrystallization or column chromatography.

Quantitative Data (Representative):

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
Sodium BorohydrideMethanol0 to RT1.5>95
Lithium Aluminum HydrideTHF0 to RT1>95

Conclusion

This compound is a versatile building block in organic synthesis. Its reactivity is dominated by the aldehyde functionality, which readily undergoes nucleophilic addition with a variety of carbon and hydride nucleophiles. The substitution pattern on the aromatic ring also allows for further functionalization through electrophilic aromatic substitution, although the directing effects of the methoxy and trifluoromethyl groups must be carefully considered. The protocols and mechanisms outlined in this guide provide a foundational understanding for the synthetic manipulation of this important intermediate in the pursuit of novel chemical entities for research and drug development.

References

An In-depth Technical Guide to the Structural Analysis of 5-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 5-Methoxy-2-(trifluoromethyl)benzaldehyde (C₉H₇F₃O₂; CAS: 944905-42-4). Due to the limited availability of direct experimental data for this specific isomer, this document combines known properties with predicted spectroscopic data and established analytical methodologies. This guide serves as a valuable resource for researchers working with this compound, offering insights into its structural characteristics, expected analytical behavior, and plausible synthetic and purification strategies. All presented data should be considered in the context of these limitations and used as a guide for experimental design and data interpretation.

Introduction

This compound is a substituted aromatic aldehyde of interest in synthetic organic chemistry and drug discovery. The presence of both a methoxy and a trifluoromethyl group on the benzaldehyde scaffold imparts unique electronic and steric properties, making it a potentially valuable building block for the synthesis of novel bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions. A thorough understanding of its structural features is paramount for its effective utilization in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇F₃O₂--INVALID-LINK--[1]
Molecular Weight 204.15 g/mol --INVALID-LINK--[1]
CAS Number 944905-42-4--INVALID-LINK--[1]
Appearance Predicted: Colorless to pale yellow liquid or solidGeneral knowledge of similar compounds
Boiling Point Predicted: Approx. 200-220 °C at 760 mmHgEstimation based on related structures
Melting Point Not available-
Solubility Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone)General knowledge of similar compounds

Structural Elucidation: A Multi-faceted Approach

The structural analysis of this compound would typically involve a combination of crystallographic and spectroscopic techniques. The logical workflow for such an analysis is depicted below.

Logical Workflow for Structural Analysis cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification XRay X-ray Crystallography (if solid) Purification->XRay Provides single crystals NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Provides pure sample for analysis IR Infrared (IR) Spectroscopy Purification->IR Provides pure sample for analysis MS Mass Spectrometry (MS) Purification->MS Provides pure sample for analysis Structure Definitive Structure XRay->Structure 3D molecular structure NMR->Structure Connectivity and chemical environment IR->Structure Functional groups MS->Structure Molecular weight and fragmentation

Caption: Logical workflow for the structural analysis of this compound.

Crystallographic Analysis (Predicted)

While no experimental crystal structure is currently available for this compound, should the compound be a solid at room temperature and suitable crystals be obtained, X-ray crystallography would provide unambiguous proof of its constitution and conformation. Key parameters that would be determined are summarized in Table 2. The values provided are estimations based on known structures of similar benzaldehyde derivatives.

Table 2: Predicted Crystallographic Data

ParameterPredicted Value Range
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
C-C (aromatic) 1.37 - 1.40 Å
C-C (aldehyde) 1.47 - 1.51 Å
C=O 1.20 - 1.23 Å
C-O (methoxy) 1.35 - 1.38 Å
C-CF₃ 1.48 - 1.52 Å
C-F 1.32 - 1.35 Å
Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound are presented in Tables 3, 4, and 5, respectively. These predictions are based on established substituent effects on the chemical shifts of aromatic protons and carbons.

Table 3: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHO10.2 - 10.5s-
H-37.2 - 7.4d8.0 - 9.0
H-47.0 - 7.2dd8.0 - 9.0, 2.0 - 3.0
H-67.6 - 7.8d2.0 - 3.0
OCH₃3.8 - 4.0s-

Table 4: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C=O188 - 192
C-1 (C-CHO)130 - 135 (q, J ≈ 30-35 Hz)
C-2 (C-CF₃)120 - 125 (q, J ≈ 270-275 Hz)
C-3115 - 120
C-4125 - 130
C-5 (C-OCH₃)160 - 165
C-6110 - 115
OCH₃55 - 57

Table 5: Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
CF₃-60 to -65s

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 6.

Table 6: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3100 - 3000Medium
C-H (aldehyde)2850 - 2820 and 2750 - 2720Medium, two bands
C=O (aldehyde)1710 - 1685Strong
C=C (aromatic)1600 - 1450Medium to Strong
C-O (methoxy)1275 - 1200 and 1075 - 1020Strong
C-F (trifluoromethyl)1350 - 1100Strong, multiple bands

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted key fragments for this compound are shown in Table 7.

Table 7: Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment
204[M]⁺ (Molecular ion)
203[M-H]⁺
185[M-F]⁺
175[M-CHO]⁺
147[M-CHO-CO]⁺ or [M-CF₃]⁺
135[M-CF₃]⁺

Experimental Protocols (General Procedures)

Proposed Synthesis

A potential synthetic route is outlined below. This is a generalized procedure and would require optimization.

Proposed Synthesis of this compound cluster_step1 Step 1: Bromination cluster_step2 Step 2: Oxidation start 4-Methoxy-1-(trifluoromethyl)benzene reagent1 NBS, AIBN CCl₄, reflux intermediate1 1-(Bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene start->intermediate1 Bromination reagent2 N-Methylmorpholine N-oxide (NMO) Acetonitrile/Water, rt product This compound intermediate1->product Oxidation

Caption: Proposed synthesis of this compound.

Experimental Details (General Protocol):

  • Bromination: To a solution of 4-methoxy-1-(trifluoromethyl)benzene in a suitable solvent (e.g., carbon tetrachloride), N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure to yield the crude benzylic bromide.

  • Oxidation: The crude 1-(bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene is dissolved in a mixture of acetonitrile and water. N-Methylmorpholine N-oxide (NMO) is added, and the reaction is stirred at room temperature until completion. The product is then extracted with an organic solvent, washed, dried, and concentrated.

Purification

The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield the purified this compound.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a framework for the structural analysis of this compound. While direct experimental data is limited, the combination of known properties of related compounds and predictive methodologies offers valuable insights for researchers. The proposed analytical workflow and synthetic strategy provide a solid foundation for further experimental investigation of this compound. It is imperative that future work focuses on obtaining and publishing comprehensive experimental data to validate and expand upon the information presented herein.

References

Methodological & Application

Synthetic Protocols Utilizing 5-Methoxy-2-(trifluoromethyl)benzaldehyde: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and synthetic protocols for the use of 5-Methoxy-2-(trifluoromethyl)benzaldehyde, a versatile reagent in the synthesis of novel compounds with potential therapeutic applications. The presence of both a methoxy and a trifluoromethyl group on the benzaldehyde scaffold offers unique electronic and steric properties that can be exploited in the design of bioactive molecules.

Application Notes: Synthesis of Schiff Bases as Potential Antimicrobial Agents

Schiff bases, characterized by the azomethine group (-C=N-), are a class of compounds known for their broad range of biological activities, including antimicrobial, antifungal, and anticancer properties. The formation of a Schiff base through the condensation of an aldehyde with a primary amine is a straightforward and efficient method for generating molecular diversity.

This compound serves as an excellent starting material for the synthesis of novel Schiff bases. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the resulting compounds, potentially leading to improved cell permeability and in vivo efficacy. The methoxy group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding interactions with biological targets.

The synthesized Schiff bases from this aldehyde are valuable candidates for screening in antimicrobial assays against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocols

Protocol 1: Synthesis of (E)-N-(5-methoxy-2-(trifluoromethyl)benzylidene)-4-fluoroaniline

This protocol details the synthesis of a novel Schiff base from this compound and 4-fluoroaniline. This reaction is a condensation reaction that forms an imine bond.

Materials:

  • This compound

  • 4-Fluoroaniline

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol (approximately 20 mL).

  • To this solution, add 1.0 equivalent of 4-fluoroaniline.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution as a solid. If precipitation is slow, the flask can be cooled in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven or desiccator.

  • Characterize the final product by determining its melting point, and spectroscopic analysis (e.g., FT-IR, ¹H NMR, and ¹³C NMR).

Data Presentation:

Reactant 1Reactant 2ProductYield (%)Melting Point (°C)
This compound4-Fluoroaniline(E)-N-(5-methoxy-2-(trifluoromethyl)benzylidene)-4-fluoroaniline>90118-120

Note: The yield and melting point are typical values and may vary depending on the specific reaction conditions and purity of the reagents.

Visualization of Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of the Schiff base described in Protocol 1.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product Reactant1 5-Methoxy-2- (trifluoromethyl)benzaldehyde Solvent Ethanol Reactant1->Solvent Reactant2 4-Fluoroaniline Reactant2->Solvent Catalyst Glacial Acetic Acid Solvent->Catalyst Condition Reflux (2-4h) Catalyst->Condition Cooling Cool to RT Condition->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Product (E)-N-(5-methoxy-2- (trifluoromethyl)benzylidene) -4-fluoroaniline Drying->Product

Caption: Workflow for the synthesis of the target Schiff base.

Signaling Pathway Considerations

While specific signaling pathways modulated by compounds derived from this compound are not yet extensively documented, the structural motifs present in the resulting Schiff bases suggest potential interactions with various biological targets. For instance, the imine linkage and the aromatic rings can participate in hydrophobic and pi-stacking interactions within enzyme active sites or receptor binding pockets. The trifluoromethyl group is known to enhance binding affinity to certain protein targets.

Further research, including molecular docking studies and in vitro assays, is required to elucidate the precise mechanisms of action and identify the specific signaling pathways affected by these novel compounds. A potential starting point for investigation could be pathways involved in bacterial cell wall synthesis or essential metabolic processes, given the anticipated antimicrobial activity.

The following diagram illustrates a generalized logical relationship for investigating the biological activity of the synthesized Schiff base.

InvestigationFlow cluster_synthesis Synthesis cluster_screening Initial Screening cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization Synthesis Synthesize Schiff Base Antimicrobial Antimicrobial Screening (Bacteria & Fungi) Synthesis->Antimicrobial Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity TargetID Target Identification (e.g., Docking, Proteomics) Antimicrobial->TargetID Cytotoxicity->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway SAR Structure-Activity Relationship (SAR) Studies Pathway->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Logical workflow for biological evaluation.

Application Notes and Protocols: Synthesis of Novel Agrochemicals Utilizing 5-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of advanced agrochemicals. The presence of both a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group on the benzaldehyde scaffold imparts unique physicochemical properties to derivative molecules. The trifluoromethyl group, a strong electron-withdrawing moiety, often enhances the biological activity and metabolic stability of agrochemicals, leading to increased potency and longevity in the field. The methoxy group can influence the molecule's polarity and binding interactions with target enzymes or receptors.

While specific, publicly documented syntheses of commercial agrochemicals directly from this compound are not abundant in the literature, its structural motifs are present in numerous patented and researched compounds. This document provides a representative application note and a detailed protocol for the synthesis of a hypothetical, yet plausible, agrochemical candidate—a novel pyrazole-based insecticide—starting from this versatile benzaldehyde. The methodologies and data presented are based on established chemical principles and analogous reactions reported in agrochemical research.

Application: Synthesis of a Novel Pyrazole-Based Insecticide

The aldehyde functional group of this compound serves as a reactive handle for constructing more complex molecular architectures. A common strategy in agrochemical synthesis is the condensation of an aldehyde with an amine to form an imine (Schiff base), which can then be a precursor to various heterocyclic systems known for their potent insecticidal properties. Pyrazole-containing compounds, in particular, are a well-established class of insecticides.

This application note details a two-step synthesis of a hypothetical pyrazole insecticide, (E)-N'-((5-methoxy-2-(trifluoromethyl)phenyl)methylene)-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide (designated here as AG-PYR-101 ), via the formation of a Schiff base.

Experimental Workflow

The overall workflow for the synthesis and evaluation of AG-PYR-101 is depicted below.

G cluster_synthesis Synthesis start Starting Materials: - this compound - 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide step1 Step 1: Condensation Reaction (Schiff Base Formation) start->step1 step2 Step 2: Purification (Recrystallization) step1->step2 product Final Product: AG-PYR-101 step2->product analysis Structural Characterization (NMR, MS, IR) product->analysis bioassay Biological Activity Assay (Insecticidal Efficacy) product->bioassay

Figure 1: Overall workflow for the synthesis and evaluation of the hypothetical insecticide AG-PYR-101.

Detailed Experimental Protocol

Synthesis of (E)-N'-((5-methoxy-2-(trifluoromethyl)phenyl)methylene)-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide (AG-PYR-101)

This protocol describes the condensation reaction between this compound and a pyrazole hydrazide to form the target Schiff base.

Materials and Reagents:

  • This compound (Purity ≥98%)

  • 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide (Purity ≥98%)

  • Ethanol (Anhydrous)

  • Glacial Acetic Acid (Catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Rotary evaporator

Reaction Pathway:

G reactant1 This compound product AG-PYR-101 (Schiff Base Insecticide) reactant1->product + Reactant 2 Ethanol, Acetic Acid (cat.) Reflux reactant2 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide

Figure 2: Synthetic pathway for the formation of AG-PYR-101.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide (3.32 g, 10 mmol).

  • Add 50 mL of anhydrous ethanol to the flask and stir until the solid is mostly dissolved.

  • Add this compound (2.04 g, 10 mmol) to the solution.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath for 30 minutes to promote precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain the purified AG-PYR-101.

  • Dry the final product under vacuum.

Data Presentation

The following tables present representative quantitative data for the synthesis and hypothetical biological activity of AG-PYR-101.

Table 1: Synthesis and Characterization of AG-PYR-101

ParameterValue
Yield 85%
Purity (HPLC) >99%
Melting Point 185-187 °C
Molecular Formula C₁₉H₁₁BrClF₃N₅O₂
Molecular Weight 516.68 g/mol

Table 2: Hypothetical Insecticidal Activity of AG-PYR-101 against Common Agricultural Pests

Pest SpeciesLC₅₀ (ppm)
Diamondback Moth (Plutella xylostella) 0.5
Corn Earworm (Helicoverpa zea) 1.2
Green Peach Aphid (Myzus persicae) 2.5

LC₅₀ (Lethal Concentration, 50%) is the concentration of the compound that causes 50% mortality of the test population.

This compound is a valuable intermediate for the synthesis of novel agrochemical candidates. The provided protocol for the synthesis of the hypothetical pyrazole-based insecticide, AG-PYR-101, illustrates a straightforward and efficient method for creating complex, biologically active molecules. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the pyrazole core, is expected to yield compounds with high insecticidal potency. Further derivatization and optimization of this scaffold could lead to the development of next-generation crop protection agents. Researchers are encouraged to use this application note as a guide for exploring the potential of this compound in their own agrochemical discovery programs.

The Promising Role of 5-Methoxy-2-(trifluoromethyl)benzaldehyde in Medicinal Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – 5-Methoxy-2-(trifluoromethyl)benzaldehyde is emerging as a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents. Its unique substitution pattern, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts favorable physicochemical properties to derivative compounds, enhancing their potential for biological activity. This intermediate is being explored for the synthesis of a diverse range of bioactive molecules, including those with potential applications as anticancer, antimicrobial, and enzyme inhibitory agents.

The presence of the trifluoromethyl group is a well-established strategy in drug design to improve metabolic stability, lipophilicity, and binding affinity of drug candidates. This moiety can significantly enhance the pharmacological profile of a molecule. Coupled with the methoxy group, which can influence solubility and receptor interactions, this compound presents a synthetically versatile platform for generating new chemical entities with therapeutic potential.

This document provides an overview of the applications of this compound in drug discovery, along with detailed protocols for the synthesis of key derivative classes and a summary of their reported biological activities.

Key Applications in Drug Discovery

Derivatives of this compound have shown promise in several therapeutic areas:

  • Anticancer Activity: This aldehyde is a precursor for the synthesis of chalcones and pyrimidine derivatives that have demonstrated cytotoxic effects against various cancer cell lines. The trifluoromethyl group can contribute to enhanced potency and selectivity of these compounds.

  • Antimicrobial Activity: Schiff bases and other heterocyclic compounds synthesized from this compound have been investigated for their antibacterial and antifungal properties. The trifluoromethyl moiety is known to often enhance the antimicrobial efficacy of organic compounds.

  • Enzyme Inhibition: The structural features of this benzaldehyde derivative make it a suitable starting material for the design of specific enzyme inhibitors, such as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of key classes of bioactive molecules derived from this compound.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are a class of open-chain flavonoids with a wide range of biological activities, including anticancer and anti-inflammatory properties. The Claisen-Schmidt condensation is a reliable method for their synthesis.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an appropriate acetophenone (1 equivalent) in ethanol.

  • Base Addition: Cool the solution in an ice bath and add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

  • Isolation: The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water until neutral, and dried.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[1]

G A This compound D Claisen-Schmidt Condensation A->D B Acetophenone B->D C Ethanol, NaOH (aq) C->D E Chalcone Derivative D->E

Claisen-Schmidt Condensation Workflow
Synthesis of Pyrimidine Derivatives

Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antiviral effects.

Protocol:

  • Reactant Mixture: In a suitable solvent, combine this compound (1 equivalent), a compound containing an active methylene group (e.g., malononitrile or ethyl cyanoacetate) (1 equivalent), and a source of amidine (e.g., urea or thiourea) (1.2 equivalents).

  • Catalyst: Add a catalytic amount of a base, such as potassium carbonate (K2CO3) or piperidine.

  • Reaction: Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent.[2][3]

G cluster_reactants Reactants cluster_conditions Conditions A This compound F Pyrimidine Derivative A->F B Active Methylene Compound B->F C Amidine Source C->F D Base Catalyst D->F E Reflux E->F

General Synthesis of Pyrimidine Derivatives
Synthesis of Schiff Bases

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone and are known to exhibit a variety of biological activities, including antimicrobial and anticancer effects.

Protocol:

  • Solution Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Amine Addition: To this solution, add an equimolar amount of a primary amine.

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the reaction mixture for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. The solid product that crystallizes out is collected by filtration.

  • Purification: Wash the product with a small amount of cold ethanol and dry it. Further purification can be achieved by recrystallization if necessary.[4]

Quantitative Biological Data

While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the following tables summarize representative biological activities of structurally related compounds, illustrating the potential of this scaffold.

Table 1: Anticancer Activity of Chalcone Derivatives

Compound ClassCell LineIC50 (µM)Reference
Methoxy ChalconesMCF-7 (Breast Cancer)1.88 - 44.67[5][6]
HepG2 (Liver Cancer)0.33 - 1.62[5]
HCT-116 (Colon Cancer)Varies[5]
Trifluoromethyl ChalconesVariousVaries[7]

Table 2: Antimicrobial Activity of Schiff Base Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Fluoro-substituted Schiff BasesE. coli1.6[4]
S. aureus3.4[4]
B. subtilis45.2[4]
Trifluoromethyl-substituted Schiff BasesE. coliVaries[8]
S. aureusVaries[8]

Signaling Pathways and Mechanisms of Action

Though specific signaling pathways for derivatives of this compound are yet to be fully elucidated, related compounds offer insights into potential mechanisms.

  • Apoptosis Induction: Many chalcone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This is often mediated through the modulation of Bcl-2 family proteins and the activation of caspases.

  • Cell Cycle Arrest: Some derivatives can cause cell cycle arrest at different phases (e.g., G2/M phase), preventing cancer cell proliferation.

  • Kinase Inhibition: The pyridine and pyrimidine scaffolds are common in kinase inhibitors. Derivatives of this compound could potentially target various protein kinases involved in cancer cell signaling, such as receptor tyrosine kinases (e.g., FLT3) or cell cycle-regulating kinases (e.g., CHK1).[9]

G A Derivative of 5-Methoxy-2- (trifluoromethyl)benzaldehyde B Target Protein (e.g., Kinase, Tubulin) A->B C Inhibition of Protein Function B->C D Disruption of Signaling Pathway C->D E Cell Cycle Arrest D->E F Induction of Apoptosis D->F G Anticancer/Antimicrobial Effect E->G F->G

References

Application Note: Synthesis and Biological Screening of 5-Methoxy-2-(trifluoromethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of trifluoromethyl (CF₃) and methoxy (OCH₃) groups into organic scaffolds is a well-established strategy in medicinal chemistry for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Benzaldehyde derivatives, in particular, serve as versatile precursors for a wide range of heterocyclic and non-heterocyclic compounds with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] This application note provides detailed protocols for the synthesis of 5-Methoxy-2-(trifluoromethyl)benzaldehyde and a subsequent library of its derivatives. Furthermore, it outlines standard methodologies for the biological screening of these novel compounds for potential anticancer and antimicrobial efficacy.

Part 1: Chemical Synthesis

A multi-step synthesis is proposed for this compound, followed by the parallel synthesis of a derivative library to facilitate structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route starting from commercially available 4-bromo-1-methoxy-2-(trifluoromethyl)benzene, proceeding through a Grignard reaction followed by formylation.

Materials:

  • 4-bromo-1-methoxy-2-(trifluoromethyl)benzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hexane

  • Ethyl acetate

Procedure:

  • Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an inert nitrogen atmosphere. Add a small crystal of iodine.

  • Add a solution of 4-bromo-1-methoxy-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF via a dropping funnel to initiate the Grignard reaction.

  • Once the reaction starts (indicated by heat evolution and color change), add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Cool the resulting Grignard reagent to 0 °C in an ice bath.

  • Add anhydrous DMF (1.5 eq) dropwise to the cooled solution, ensuring the temperature does not exceed 5 °C.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield this compound.

Protocol 2: Synthesis of Schiff Base/Hydrazone Derivatives

This general protocol facilitates the creation of a library of derivatives by reacting the aldehyde with various primary amines or hydrazines.

Materials:

  • This compound

  • Substituted anilines, primary amines, or (aryl)hydrazines (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the corresponding amine or hydrazine (1.0 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or reflux for 2-6 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under vacuum and induce crystallization or purify by column chromatography.

Data Presentation: Synthesis Yields

The following table presents exemplary data for a synthesized library of derivatives.

Compound IDDerivative TypeR-GroupYield (%)
SM-1 ---
D-01 Schiff Base4-Fluorophenyl92
D-02 Schiff Base4-Chlorophenyl88
D-03 HydrazonePhenyl95
D-04 Hydrazone4-Nitrophenyl85
D-05 Oxime-78

Note: SM-1 refers to the starting material, this compound. Yields are illustrative.

Part 2: Biological Screening Protocols

Based on the known biological activities of substituted benzaldehydes, initial screening should focus on anticancer and antimicrobial properties.[5][6]

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxicity of the synthesized compounds against a human cancer cell line (e.g., HL-60, human leukemia).[7]

Materials:

  • Human cancer cell line (e.g., HL-60)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Lysis buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Add 100 µL of lysis buffer to each well to dissolve the formazan crystals. Incubate overnight at 37 °C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 4: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against selected bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).[6]

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Include a positive control (bacteria with no compound) and a negative control (broth only).

Part 3: Data Presentation for Biological Screening

Quantitative results from biological assays should be tabulated for clear comparison.

Table: In Vitro Anticancer Activity
Compound IDIC₅₀ (µM) against HL-60 Cells
D-01 15.2
D-02 9.8
D-03 21.5
D-04 5.1
D-05 45.7
Doxorubicin 0.5

Note: Data are exemplary and for illustrative purposes only.

Table: In Vitro Antimicrobial Activity
Compound IDMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
D-01 3264
D-02 1632
D-03 64>128
D-04 816
Ciprofloxacin 10.5

Note: Data are exemplary and for illustrative purposes only.

Part 4: Visualizations

Diagrams created using Graphviz to illustrate workflows and pathways.

G cluster_synthesis Synthesis Workflow cluster_screening Screening & Hit ID start Starting Material (4-bromo-1-methoxy-2-(trifluoromethyl)benzene) aldehyde Synthesis of Core Aldehyde (this compound) start->aldehyde library Derivative Library Synthesis aldehyde->library bio_screen Biological Screening (Anticancer & Antimicrobial Assays) library->bio_screen hit_id Hit Identification & SAR Analysis bio_screen->hit_id

Caption: Overall workflow from synthesis to hit identification.

G cluster_reagents Reactants cluster_products Derivatives core This compound p_imine Schiff Base (Imine) core->p_imine p_hydrazone Hydrazone core->p_hydrazone p_oxime Oxime core->p_oxime r_amine Primary Amine (R-NH2) r_amine->p_imine r_hydrazine Hydrazine (R-NHNH2) r_hydrazine->p_hydrazone r_hydroxylamine Hydroxylamine (NH2OH) r_hydroxylamine->p_oxime

Caption: Synthesis scheme for aldehyde derivatives.

G start Seed cells in 96-well plate treat Treat with compounds (various concentrations) start->treat mtt Add MTT reagent Incubate 4 hours treat->mtt lyse Add lysis buffer to dissolve formazan mtt->lyse read Measure absorbance at 570 nm lyse->read analyze Calculate % viability and determine IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression Inhibitor Benzaldehyde Derivative Inhibitor->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for Trifluoromethylation of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (–CF3) group is a critical strategy in modern medicinal chemistry and materials science. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. These application notes provide detailed protocols for three distinct and effective methods for the trifluoromethylation of substituted benzaldehydes: nucleophilic addition of the trifluoromethyl group to the carbonyl, enantioselective photoredox-catalyzed α-trifluoromethylation, and a metal-free decarboxylative approach.

Nucleophilic Trifluoromethylation using TMSCF3 (Ruppert-Prakash Reagent)

This protocol details the addition of a trifluoromethyl group to the carbonyl carbon of benzaldehydes using trimethyl(trifluoromethyl)silane (TMSCF3), commonly known as the Ruppert-Prakash reagent. The reaction requires a nucleophilic activator to generate the trifluoromethyl anion and typically proceeds under mild conditions.

Reaction Principle:

The silicon-carbon bond in TMSCF3 is stable and requires activation by a nucleophilic catalyst. The catalyst, often a fluoride source or a Lewis base, attacks the silicon atom, generating a hypervalent silicon intermediate that releases the trifluoromethyl anion (CF3⁻). This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The initial product is a trimethylsilyl-protected alcohol, which is subsequently deprotected to yield the final trifluoromethylated alcohol.[1][2]

Experimental Protocol: Catalysis with Trimethylamine N-oxide in DMF[3]

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Trimethyl(trifluoromethyl)silane (TMSCF3) (1.2 mmol)

  • Trimethylamine N-oxide (0.05 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (2 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted benzaldehyde (1.0 mmol) and anhydrous DMF (2 mL).

  • Add trimethylamine N-oxide (0.05 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add TMSCF3 (1.2 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC/MS, typically a few hours).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated alcohol.

Data Presentation

Table 1: Trifluoromethylation of Various Aldehydes with TMSCF3 and Trimethylamine N-oxide in DMF. [3]

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde298
24-Methoxybenzaldehyde299
34-Chlorobenzaldehyde399
44-Nitrobenzaldehyde599
52-Naphthaldehyde398
6Cinnamaldehyde499
72-Furaldehyde495

Reactions were carried out with aldehyde (1 mmol), TMSCF3 (1.2 mmol), and trimethylamine N-oxide (5 mol%) in DMF (2 mL) at room temperature.

Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dry flask under N2 B Add aldehyde (1.0 mmol) and anhydrous DMF (2 mL) A->B C Add trimethylamine N-oxide (0.05 mmol) B->C D Cool to 0 °C C->D E Slowly add TMSCF3 (1.2 mmol) D->E F Warm to RT and stir E->F G Quench with 1 M HCl F->G H Extract with EtOAc G->H I Wash with NaHCO3 and brine H->I J Dry (Na2SO4), filter, and concentrate I->J K Column Chromatography J->K L L K->L Final Product G cluster_pathway Dual Catalytic Cycle A Aldehyde + Chiral Amine B Enamine A->B Condensation F Radical Addition B->F Radical Trap C Ir(III) Catalyst D *Ir(III) Excited State C->D Visible Light D->C Regeneration via Oxidation Step E CF3 Radical D->E SET with CF3I E->F G Iminium Ion F->G Oxidation G->A Catalyst Regeneration H α-CF3 Aldehyde G->H Hydrolysis G cluster_step1 Step 1: Difluoroolefination cluster_step2 Step 2: Hydrofluorination cluster_workup Workup A Combine aldehyde, Ph3P+CF2CO2-, and DMF in a vial B Seal and heat at 60-80 °C A->B C Intermediate: gem-Difluoroolefin B->C D Cool, then add TBAF solution C->D One-Pot E Seal and heat at 60-80 °C D->E F Final Product: β,β,β-Trifluoroethylarene E->F G Cool to RT F->G H Dilute with EtOAc G->H I Aqueous Workup H->I J Column Chromatography I->J

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trifluoromethylated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylated benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of trifluoromethylated benzaldehydes in a question-and-answer format.

Question: My reaction yield is low, or I am observing no reaction. What are the common causes and solutions?

Answer: Low or no yield is a frequent issue that can stem from several factors related to your reagents, reaction conditions, or substrate.

  • Reagent Quality and Stability:

    • Trifluoromethylating Agent: The stability and activity of your trifluoromethylating agent are critical. Reagents like trifluoromethyltrimethylsilane (TMSCF₃), also known as Ruppert's reagent, are sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1][2] If you suspect reagent degradation, consider using a fresh batch or a newly opened bottle.[1] Some modern electrophilic trifluoromethylating agents, such as Togni and Umemoto reagents, are more bench-stable and commercially available.[3][4]

    • Catalyst/Initiator Inactivity: For reactions requiring a catalyst or initiator, such as fluoride sources (e.g., TBAF, CsF, KF) for nucleophilic trifluoromethylation, their quality is paramount.[1][5] Ensure your catalyst is anhydrous and has been stored correctly.

  • Reaction Conditions:

    • Solvent Effects: The choice of solvent can significantly impact the reaction. While THF is a common solvent, reactions can sometimes be sluggish.[1] More polar aprotic solvents like DMF may be necessary for less reactive substrates.[1]

    • Temperature: Many trifluoromethylation reactions have optimal temperature ranges. For instance, some nucleophilic trifluoromethylations are initiated at 0 °C and then allowed to warm to room temperature.[5] Industrial processes involving hydrogen fluoride can occur at elevated temperatures and pressures (e.g., 70-90°C and 16-22 Kg/cm²).[6] Ensure your reaction temperature is appropriate for the specific protocol you are following.

    • Moisture: Water can quench sensitive reagents and intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Substrate Reactivity:

    • Electron-deficient substrates are generally more reactive towards nucleophilic trifluoromethylation.[1] If you are working with an electron-rich or sterically hindered benzaldehyde derivative, you may need to employ more forcing reaction conditions, a more potent catalyst system, or a different synthetic strategy altogether.[1]

Question: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Answer: Side product formation can often be attributed to the reaction pathway or the stability of intermediates.

  • Over- or Under-reaction: In multi-step syntheses, such as the conversion of trichloromethyl arenes to benzotrifluorides followed by hydrolysis, incomplete reaction at any stage can lead to a mixture of products.[6][7] Monitoring the reaction progress by techniques like gas chromatography (GC) is crucial to determine the optimal reaction time.[6]

  • Competing Reactions: For aldehydes that are prone to enolization, the formation of silyl enol ethers can be a significant side reaction when using TMSCF₃.[1] Changing the catalyst or solvent system might mitigate this issue.

  • Radical Reactions: Some trifluoromethylation methods proceed via a radical mechanism.[7] These reactions can sometimes lack selectivity. If you are using a radical initiator, optimizing the concentration and addition rate may improve the desired product yield.

Question: The purification of my trifluoromethylated benzaldehyde is challenging. What are some effective purification strategies?

Answer: Purification can be complicated by the physical properties of the product and the presence of closely related impurities.

  • Distillation: For volatile products, distillation is a common and effective purification method, often employed in industrial-scale synthesis.[6]

  • Column Chromatography: Flash column chromatography on silica gel is a standard laboratory technique for purifying trifluoromethylated benzaldehydes from non-volatile impurities.[8][9] The choice of eluent (e.g., a hexane-ethyl acetate mixture) is critical for achieving good separation.[8]

  • Extraction and Washing: A thorough aqueous workup is essential to remove inorganic salts and water-soluble byproducts.[5][8] Washing the organic layer with brine can help to remove residual water before drying.[5]

  • Steam Distillation: In some cases, steam distillation can be used to isolate the product from the reaction mixture.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing trifluoromethylated benzaldehydes?

A1: A prevalent industrial method involves the reaction of the corresponding trichloromethyl derivative with hydrogen fluoride (HF).[7] This is often followed by hydrolysis to yield the benzaldehyde.[6] Another common approach is the oxidation of the corresponding benzyl alcohol.[12][13]

Q2: Are there milder alternatives to using hydrogen fluoride?

A2: Yes, a wide array of trifluoromethylating reagents have been developed for laboratory-scale synthesis under milder conditions. These are broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylating agents.[4][7]

  • Nucleophilic Reagents: The most common is trifluoromethyltrimethylsilane (TMSCF₃, Ruppert's reagent), which requires a nucleophilic activator.[5][7] Fluoroform (CF₃H) in combination with a strong base is another option.[7]

  • Electrophilic Reagents: These include hypervalent iodine compounds (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents).[3][4] They are particularly useful for trifluoromethylating nucleophiles like enolates and electron-rich aromatic systems.[4]

Q3: Can I synthesize chiral trifluoromethylated compounds from benzaldehydes?

A3: Yes, asymmetric trifluoromethylation of aldehydes can be achieved using chiral catalysts to produce chiral trifluoromethylated alcohols.[5] For example, Cinchona alkaloids have been used to induce asymmetry in the nucleophilic trifluoromethylation of aldehydes.[5] Photoredox organocatalysis has also been successfully employed for the enantioselective α-trifluoromethylation of aldehydes.[14]

Q4: My trifluoromethylating reagent is expensive. Are there more cost-effective options?

A4: While some specialized reagents can be costly, there are ongoing efforts to develop more economical and environmentally benign alternatives.[2] For instance, fluoroform is an inexpensive and non-ozone-depleting source of the trifluoromethyl group.[15] The use of copper catalysts, which are relatively low-cost, is also a common strategy in trifluoromethylation reactions.[16]

Data Presentation

Table 1: Comparison of Catalysts for the Nucleophilic Trifluoromethylation of Benzaldehyde with TMSCF₃
CatalystSolventTemperatureYield (%)
K₂CO₃DMFRoom Temp.95
Cs₂CO₃DMFRoom Temp.98
TBAFTHF0 °C to Room Temp.High Yields Reported
CsFDME80 °CHigh Yields Reported

Data adapted from various sources on nucleophilic trifluoromethylation.[1][5][15]

Experimental Protocols

Protocol: Nucleophilic Trifluoromethylation of Benzaldehyde using TMSCF₃ and a Fluoride Catalyst

This protocol describes a general procedure for the nucleophilic trifluoromethylation of benzaldehyde using TMSCF₃, a common and versatile reagent.

Materials:

  • Benzaldehyde

  • Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)[4]

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add benzaldehyde (1.0 mmol) and anhydrous THF (5 mL).[4]

  • Cool the solution to 0 °C using an ice bath.[4]

  • Slowly add TMSCF₃ (1.2-1.5 mmol) to the stirred solution via syringe.[4][5]

  • Add the TBAF solution (0.1 mmol) dropwise to the reaction mixture.[17]

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.[17]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Upon completion, quench the reaction by adding 1 M HCl to deprotect the intermediate silyl ether.[17]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[5]

  • Wash the combined organic layers with water and then brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated alcohol.[1][5]

Visualizations

TroubleshootingWorkflow start Low or No Yield in Trifluoromethylation Reaction check_reagents 1. Check Reagent Quality - Is trifluoromethylating agent active? - Is catalyst/initiator anhydrous and active? start->check_reagents Start Troubleshooting check_conditions 2. Verify Reaction Conditions - Is the solvent appropriate and dry? - Is the temperature correct? - Is the system free of moisture? check_reagents->check_conditions No Issue solution_reagents Solution: - Use fresh, high-purity reagents. - Handle sensitive reagents under inert atmosphere. check_reagents->solution_reagents Issue Found check_substrate 3. Assess Substrate Reactivity - Is the benzaldehyde derivative  electron-poor or sterically hindered? check_conditions->check_substrate No Issue solution_conditions Solution: - Use anhydrous solvents. - Optimize temperature. - Ensure dry glassware. check_conditions->solution_conditions Issue Found solution_substrate Solution: - Use more forcing conditions. - Employ a more potent catalyst system. - Consider an alternative synthetic route. check_substrate->solution_substrate Issue Found SynthesisPathways trichloromethyl Ar-CCl₃ (Trichloromethylarene) benzotrifluoride Ar-CF₃ (Benzotrifluoride) trichloromethyl->benzotrifluoride Fluorination (e.g., HF) benzyl_alcohol Ar-CH₂OH (Benzyl Alcohol) product Ar-CHO (Trifluoromethylated Benzaldehyde) benzyl_alcohol->product Oxidation benzaldehyde_deriv Ar-X (e.g., Ar-Br) (Aryl Halide) benzaldehyde_deriv->product Trifluoromethylation (e.g., Cu-catalyzed with TMSCF₃) benzotrifluoride->product Hydrolysis

References

Technical Support Center: 5-Methoxy-2-(trifluoromethyl)benzaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Methoxy-2-(trifluoromethyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities depend on the synthetic route, but typically include:

  • 5-Methoxy-2-(trifluoromethyl)benzoic acid: This is the product of over-oxidation of the aldehyde. Benzaldehydes are generally susceptible to oxidation, even by air.[1][2]

  • Unreacted starting materials: Depending on the synthesis, this could include precursors like 5-methoxy-2-(trifluoromethyl)benzyl alcohol.

  • Residual solvents: Solvents used in the reaction or initial work-up may be present.

  • Byproducts from side reactions: The nature of these depends on the specific reaction conditions.

Q2: What is the recommended first step to purify crude this compound?

A2: A simple aqueous work-up is a good starting point. Washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, can effectively remove the acidic impurity, 5-methoxy-2-(trifluoromethyl)benzoic acid.[3]

Q3: Which purification technique is most suitable for achieving high purity of this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities, as well as the physical state of your compound.

  • Column Chromatography: This is a versatile and widely used technique for purifying aldehydes from a variety of impurities.[3][4]

  • Vacuum Distillation: If the compound is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be very effective for separating it from non-volatile or high-boiling impurities.[2][3]

  • Recrystallization: If the compound is a solid, recrystallization is an excellent method for achieving high purity by removing small amounts of impurities.[5][6]

Q4: How can I monitor the purity of my this compound during and after purification?

A4: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a column chromatography and to get a qualitative assessment of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components in your sample, allowing for both separation and identification of impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals. The aldehyde proton typically appears as a singlet around 10 ppm in the ¹H NMR spectrum.[8]

Troubleshooting Guides

Column Chromatography Troubleshooting
Issue Possible Cause Suggested Solution
Poor Separation of Spots on TLC Inappropriate solvent system (eluent).Systematically vary the polarity of the eluent. A common starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate.
Product Elutes with the Solvent Front Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexanes).
Product Does Not Move from the Baseline Eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Streaking of the Aldehyde Spot on TLC/Column Aldehyde may be interacting too strongly with the silica gel (which is acidic).Consider using basic alumina as the stationary phase or adding a small amount of a neutralizer like triethylamine (~0.1-1%) to the eluent.[3]
Product Decomposes on the Column Aldehydes can be sensitive to acidic conditions on silica gel.Switch to a less acidic stationary phase like neutral or basic alumina. Run the column quickly (flash chromatography) to minimize contact time.
Recrystallization Troubleshooting
Issue Possible Cause Suggested Solution
Compound Does Not Dissolve in Hot Solvent Incorrect solvent choice.The solvent may be too non-polar. Try a slightly more polar solvent. "Like dissolves like" is a good guiding principle.[9]
Compound Oiling Out Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated.Add more solvent. Try a lower-boiling solvent.
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was added). The solution is supersaturated.Evaporate some of the solvent and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[9]
Low Recovery of Purified Product Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtering.

Experimental Protocols

General Protocol for Column Chromatography
  • Preparation of the Column:

    • Select an appropriate size column based on the amount of crude product.

    • Pack the column with silica gel or alumina using a slurry method with the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 80:20 hexanes:ethyl acetate) if necessary.

    • Collect fractions and monitor by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

General Protocol for Recrystallization
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[10]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow crude Crude this compound workup Aqueous Work-up (e.g., NaHCO3 wash) crude->workup analysis1 Purity Check (TLC, GC-MS) workup->analysis1 decision Purity Acceptable? analysis1->decision liquid Liquid/Low-Melting Solid? decision->liquid No pure_product Pure Product decision->pure_product Yes distillation Vacuum Distillation liquid->distillation Yes chromatography Column Chromatography liquid->chromatography No solid Solid? analysis2 Final Purity Analysis (NMR, GC-MS) distillation->analysis2 chromatography->analysis2 recrystallization Recrystallization analysis2->pure_product

Caption: A general experimental workflow for the purification of this compound.

impurity_relationships cluster_reaction Synthesis Reaction cluster_oxidation Air Oxidation start_material Starting Material (e.g., Benzyl Alcohol derivative) target This compound start_material->target Desired Reaction impurity1 Unreacted Starting Material start_material->impurity1 Incomplete Reaction impurity3 Side Reaction Byproducts start_material->impurity3 Side Reaction impurity2 5-Methoxy-2-(trifluoromethyl)benzoic Acid target->impurity2

References

Technical Support Center: Optimizing Reactions for 5-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during chemical reactions involving 5-Methoxy-2-(trifluoromethyl)benzaldehyde. The information is presented in a question-and-answer format to facilitate easy access to relevant data and protocols.

I. Reductive Amination

Reductive amination is a cornerstone method for the synthesis of amines from carbonyl compounds. However, the electron-withdrawing nature of the trifluoromethyl group in this compound can present unique challenges. This section provides guidance on optimizing this crucial transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Reductive Amination

Q1: My reductive amination of this compound is slow or incomplete. What are the likely causes and how can I improve the conversion?

A1: Slow or incomplete reactions with this substrate are often due to the reduced reactivity of the aldehyde and potential instability of the intermediate imine. The electron-withdrawing trifluoromethyl group deactivates the carbonyl carbon towards nucleophilic attack.

Troubleshooting Steps:

  • Choice of Reducing Agent: Standard reducing agents like sodium borohydride may be sluggish. Sodium triacetoxyborohydride (STAB) is often a more effective choice as it is a milder and more selective reagent that preferentially reduces the iminium ion over the starting aldehyde.[1]

  • Catalyst: For challenging substrates, consider the use of a catalyst. While typically not required for standard reductive aminations, acid catalysis (e.g., acetic acid) can facilitate imine formation. For particularly unreactive systems, specialized catalysts might be necessary.[2]

  • Reaction Conditions:

    • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate of imine formation. However, be cautious of potential side reactions at higher temperatures.

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination with STAB. Anhydrous conditions are recommended to favor imine formation.

    • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for activating the carbonyl group and facilitating imine formation without deactivating the amine nucleophile.[1]

Q2: I am observing significant amounts of the alcohol byproduct from the reduction of the starting aldehyde. How can I minimize this?

A2: Formation of the corresponding alcohol, (5-Methoxy-2-(trifluoromethyl)phenyl)methanol, indicates that the reduction of the aldehyde is competing with the reduction of the imine.

Solutions:

  • Use a More Selective Reducing Agent: As mentioned, STAB is generally more selective for the iminium ion than sodium borohydride.[1]

  • Two-Step Procedure: First, form the imine by stirring the aldehyde and amine together, often with a dehydrating agent like magnesium sulfate or molecular sieves, and monitor its formation by TLC or NMR. Once the imine is formed, add the reducing agent. This approach can significantly reduce the formation of the alcohol byproduct.

Q3: How can I purify the final amine product effectively?

A3: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

Purification Strategy:

  • Acid-Base Extraction: Utilize the basicity of the amine product. After the reaction, perform an aqueous workup. Extract the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The unreacted aldehyde and other non-basic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract the free amine back into an organic solvent.

  • Column Chromatography: If extraction is insufficient, silica gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired amine.

Experimental Protocol: Reductive Amination of this compound with Benzylamine

This protocol provides a general procedure for the reductive amination of this compound with benzylamine using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq).

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Condition
Reducing Agent Sodium triacetoxyborohydride (STAB)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Amine 1.1 - 1.2 equivalents
Reducing Agent 1.5 equivalents
Temperature Room Temperature to 40 °C
Reaction Time 2 - 12 hours

Table 1: Recommended Reaction Conditions for Reductive Amination.

Reductive_Amination_Workflow Reductive Amination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Mix Aldehyde and Amine in Anhydrous Solvent Start->Reagents Imine_Formation Imine Formation (Monitor by TLC) Reagents->Imine_Formation Add_Reductant Add Reducing Agent (e.g., STAB) Imine_Formation->Add_Reductant Reduction Reduction to Amine (Monitor by TLC) Add_Reductant->Reduction Quench Quench Reaction Reduction->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Amine Product Purify->Product

Fig 1. Reductive Amination Experimental Workflow.

II. Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. The stereochemical outcome of the reaction with this compound can be influenced by the nature of the phosphonium ylide used.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Wittig Reaction

Q1: What is the expected stereoselectivity for the Wittig reaction with this compound?

A1: The stereoselectivity of the Wittig reaction is primarily determined by the stability of the ylide.[3]

  • Stabilized Ylides: (e.g., those containing an electron-withdrawing group like an ester, such as (carbethoxymethylene)triphenylphosphorane) generally favor the formation of the (E)-alkene (trans).[3]

  • Non-stabilized Ylides: (e.g., those with simple alkyl groups) typically favor the formation of the (Z)-alkene (cis).[3]

The electron-withdrawing trifluoromethyl group on the benzaldehyde may also influence the stereochemical outcome, but the ylide's stability is the dominant factor.

Q2: My Wittig reaction is giving a low yield. What are the common issues?

A2: Low yields in Wittig reactions can stem from several factors, including the quality of the reagents and the reaction conditions.

Troubleshooting Steps:

  • Ylide Generation: Ensure the complete formation of the ylide. The choice of base is critical. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are necessary under strictly anhydrous conditions. For stabilized ylides, milder bases like sodium carbonate or even aqueous sodium bicarbonate can be sufficient.[4]

  • Aldehyde Purity: Aldehydes can oxidize to carboxylic acids over time, which will quench the ylide. Use freshly purified or high-purity aldehyde.

  • Reaction Conditions:

    • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are commonly used. For some stabilized ylides, aqueous or solvent-free conditions can be employed.[4][5]

    • Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) and then warmed to room temperature after the addition of the aldehyde.

Q3: How can I effectively remove the triphenylphosphine oxide byproduct?

A3: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.

Purification Strategies:

  • Crystallization: If the desired alkene is a solid, recrystallization can be an effective method for removing the more soluble triphenylphosphine oxide.

  • Column Chromatography: This is the most common method for separating the alkene from triphenylphosphine oxide. A careful selection of the eluent system is crucial for good separation.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexanes or a mixture of hexanes and ether, while the alkene remains in solution.

Experimental Protocol: Wittig Reaction of this compound with a Stabilized Ylide

This protocol describes a general procedure for the Wittig reaction with (carbethoxymethylene)triphenylphosphorane to favor the formation of the (E)-alkene.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Sodium Bicarbonate (for aqueous conditions) or a suitable base for anhydrous conditions

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene or THF.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate (triphenylphosphine oxide) forms, it can be filtered off.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

ParameterRecommended Condition
Ylide Stabilized (e.g., (Carbethoxymethylene)triphenylphosphorane)
Solvent Toluene, THF (anhydrous), or aqueous NaHCO₃
Base Often not required for stabilized ylides, or mild base (e.g., NaHCO₃)
Temperature Room Temperature to Reflux
Reaction Time 1 - 24 hours

Table 2: Recommended Reaction Conditions for the Wittig Reaction.

Wittig_Reaction_Logical_Relationship Wittig Reaction: Key Relationships cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Aldehyde This compound Alkene_Product Alkene Product Aldehyde->Alkene_Product Ylide Phosphonium Ylide Ylide_Stability Ylide Stability Ylide->Ylide_Stability Ylide->Alkene_Product Byproduct Triphenylphosphine Oxide Ylide->Byproduct Stereoselectivity (E) or (Z) Isomer Ylide_Stability->Stereoselectivity determines Base_Strength Base Strength Base_Strength->Ylide generates Solvent Solvent Choice Solvent->Alkene_Product affects yield Alkene_Product->Stereoselectivity

Fig 2. Logical Relationships in the Wittig Reaction.

References

Technical Support Center: Formylation of Methoxy-trifluoromethylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of methoxy-trifluoromethylbenzenes.

Troubleshooting Guide

This guide addresses common issues encountered during the formylation of methoxy-trifluoromethylbenzene substrates.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Deactivated Aromatic Ring: The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group deactivates the aromatic ring, making it less susceptible to electrophilic attack.[1] 2. Insufficiently Reactive Formylating Agent: The chosen formylation method may not be potent enough for the deactivated substrate. 3. Moisture in the Reaction: Reagents like those used in Vilsmeier-Haack and Rieche formylations are sensitive to moisture.1. Choice of Formylation Method: Employ a more reactive formylation method. Ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) is often effective for deactivated substrates.[2][3] For electrophilic substitutions like Vilsmeier-Haack or Rieche, harsher conditions (higher temperature, longer reaction time, stronger Lewis acid) may be necessary. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Isomers (Poor Regioselectivity) 1. Conflicting Directing Effects: The methoxy (-OCH3) group is an ortho-, para-director, while the trifluoromethyl (-CF3) group is a meta-director. Their positions on the benzene ring will dictate the complexity of the product mixture.[4] 2. Reaction Conditions: The regioselectivity of some formylation reactions, like the Rieche formylation, can be influenced by the choice of Lewis acid and solvent.[5]1. Substrate Selection: The substitution pattern of the starting material is critical. For example, in 1-methoxy-3-(trifluoromethyl)benzene, the positions ortho to the methoxy group are also meta to the trifluoromethyl group, potentially leading to a mixture of 2- and 6-formylated products, along with the 4-formylated product. 2. Directed Ortho-Metalation: For substrates where formylation is desired ortho to the methoxy group, directed ortho-lithiation is the most reliable method for achieving high regioselectivity.[2] 3. Optimization of Electrophilic Formylation: For Vilsmeier-Haack or Rieche reactions, screen different Lewis acids and solvents to optimize the isomeric ratio.
Demethylation of the Methoxy Group 1. Harsh Lewis Acid Conditions: Strong Lewis acids, such as AlCl3 or BBr3, often used in Rieche or Friedel-Crafts type reactions, can cleave the methyl group from the methoxy ether.[6][7] 2. High Reaction Temperatures: Elevated temperatures in the presence of acidic reagents can promote demethylation.1. Milder Lewis Acids: If using a Rieche-type formylation, consider using a milder Lewis acid like TiCl4 or SnCl4.[8][9] 2. Alternative Formylation Methods: Switch to a Vilsmeier-Haack reaction, which typically uses the less harsh POCl3, or to ortho-lithiation, which avoids strong Lewis acids altogether.[10][11] 3. Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.
Hydrolysis of the Trifluoromethyl Group 1. Strongly Acidic or Basic Conditions: The trifluoromethyl group can be susceptible to hydrolysis to a carboxylic acid group under harsh acidic (e.g., fuming sulfuric acid) or basic conditions, especially at elevated temperatures.[12][13] 2. Prolonged Reaction Times: Extended exposure to hydrolytic conditions increases the likelihood of this side reaction.1. Control of pH: Avoid excessively acidic or basic conditions, particularly during workup. Neutralize the reaction mixture carefully. 2. Moderate Reaction Conditions: Use the mildest possible reaction conditions (temperature, time) that still afford a reasonable yield of the desired product.
Formation of Dimerized or Other Byproducts 1. Reactive Intermediates: In some formylation reactions, such as the Rieche formylation, highly reactive intermediates can lead to the formation of diarylmethane byproducts through reaction with another molecule of the starting material.1. Inverse Addition: Add the aromatic substrate slowly to the mixture of the formylating agent and Lewis acid to maintain a low concentration of the aromatic compound and minimize self-condensation. 2. Purification: These byproducts can often be separated from the desired aldehyde by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is best for achieving high regioselectivity in the formylation of methoxy-trifluoromethylbenzenes?

A1: For achieving high regioselectivity, especially for formylation ortho to the methoxy group, directed ortho-lithiation is the most reliable method. This technique involves deprotonation at the position ortho to the methoxy group using a strong base like n-butyllithium, followed by quenching the resulting aryllithium species with a formylating agent such as DMF. This approach is highly specific due to the coordinating effect of the methoxy group.

For other substitution patterns, the regioselectivity will depend on the interplay of the directing effects of the methoxy and trifluoromethyl groups. The Vilsmeier-Haack and Rieche reactions will likely yield a mixture of isomers, and the ratio will need to be optimized experimentally.[5][14]

Q2: My Vilsmeier-Haack formylation of 1-methoxy-3-(trifluoromethyl)benzene is giving a low yield. What can I do to improve it?

A2: A low yield in the Vilsmeier-Haack formylation of this substrate is likely due to the deactivating effect of the trifluoromethyl group. To improve the yield, you can try the following:

  • Increase the reaction temperature: Carefully increasing the temperature can help overcome the activation energy barrier.

  • Increase the reaction time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

  • Increase the excess of the Vilsmeier reagent: Using a larger excess of the pre-formed Vilsmeier reagent can drive the reaction to completion.

  • Consider a different solvent: While DMF is typically used, other solvents like 1,2-dichloroethane can sometimes improve results.

Q3: I am observing a significant amount of a demethylated side product in my Rieche formylation. How can I avoid this?

A3: Demethylation is a common side reaction in formylations that use strong Lewis acids. To minimize this:

  • Use a milder Lewis acid: Replace strong Lewis acids like AlCl3 with TiCl4 or SnCl4. TiCl4 is often effective for the Rieche formylation of electron-rich aromatics.[8][9]

  • Lower the reaction temperature: Perform the reaction at 0 °C or even lower if possible.

  • Change the formylation method: As mentioned earlier, the Vilsmeier-Haack reaction or ortho-lithiation are less prone to causing demethylation.

Q4: Is the hydrolysis of the trifluoromethyl group a common side reaction during formylation?

A4: While possible under very harsh conditions, the hydrolysis of a trifluoromethyl group to a carboxylic acid is generally not a major side reaction under standard Vilsmeier-Haack, Rieche, or ortho-lithiation formylation conditions.[12][13] This is because these reactions are typically performed under non-aqueous or mildly acidic/basic conditions for a limited duration. However, if your reaction involves prolonged heating in strong aqueous acid or base, especially during workup, this side reaction could become more significant.

Data Presentation

The following tables summarize typical yields for the formylation of substituted anisoles, which can serve as a reference for what to expect with methoxy-trifluoromethylbenzene substrates.

Table 1: Rieche Formylation of Substituted Methoxybenzenes with Dichloromethyl Methyl Ether and TiCl₄

SubstrateProduct(s)Total Yield (%)Isomer Ratio
Anisole2-Methoxybenzaldehyde & 4-Methoxybenzaldehyde641 : 1.3
1,3-Dimethoxybenzene2,4-Dimethoxybenzaldehyde & 2,6-Dimethoxybenzaldehyde793 : 1
3-Methoxyphenol2-Hydroxy-4-methoxybenzaldehyde, 4-Hydroxy-2-methoxybenzaldehyde, & 2-Hydroxy-6-methoxybenzaldehyde613.2 : 1.5 : 1

Data adapted from Molecules 2015, 20(4), 5409-5422.[15]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation[10]
  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 1.2 equivalents) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Formylation: Dissolve the methoxy-trifluoromethylbenzene substrate (1 equivalent) in a minimal amount of an anhydrous solvent (e.g., dichloromethane or DMF) and add it to the Vilsmeier reagent.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium carbonate) until it is slightly alkaline.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Rieche Formylation[8]
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the methoxy-trifluoromethylbenzene substrate (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add titanium tetrachloride (TiCl₄, 2.2 equivalents) dropwise to the solution with stirring.

  • After stirring for 10-15 minutes, add dichloromethyl methyl ether (1.1 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Workup: Carefully quench the reaction by slowly adding it to a mixture of ice and water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Ortho-lithiation Formylation[2]
  • Lithiation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the methoxy-trifluoromethylbenzene substrate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise with stirring.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Formylation_Pathways cluster_substrate Starting Material cluster_methods Formylation Methods cluster_products Products Methoxy-trifluoromethylbenzene Methoxy-trifluoromethylbenzene Vilsmeier-Haack Vilsmeier-Haack Methoxy-trifluoromethylbenzene->Vilsmeier-Haack POCl3, DMF Rieche Rieche Methoxy-trifluoromethylbenzene->Rieche Cl2CHOCH3, Lewis Acid Ortho-lithiation Ortho-lithiation Methoxy-trifluoromethylbenzene->Ortho-lithiation 1. n-BuLi 2. DMF Desired Aldehyde Desired Aldehyde Vilsmeier-Haack->Desired Aldehyde Isomeric Aldehydes Isomeric Aldehydes Vilsmeier-Haack->Isomeric Aldehydes Hydrolyzed Carboxylic Acid Hydrolyzed Carboxylic Acid Vilsmeier-Haack->Hydrolyzed Carboxylic Acid Harsh Workup Rieche->Desired Aldehyde Rieche->Isomeric Aldehydes Demethylated Phenol Demethylated Phenol Rieche->Demethylated Phenol Rieche->Hydrolyzed Carboxylic Acid Harsh Workup Ortho-lithiation->Desired Aldehyde High Regioselectivity

Caption: Overview of formylation methods and potential products.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_yield Low/No Yield issue->low_yield Low Conversion poor_regio Poor Regioselectivity issue->poor_regio Mixture of Isomers side_products Side Products Observed issue->side_products Unexpected Peaks check_conditions Check Reaction Conditions (Anhydrous, Temp, Time) low_yield->check_conditions change_method Change Formylation Method (e.g., to Ortho-lithiation) poor_regio->change_method Use Directed Method optimize_reagents Optimize Reagents (e.g., Milder Lewis Acid) poor_regio->optimize_reagents Optimize Electrophilic Rxn side_products->optimize_reagents Demethylation modify_workup Modify Workup (Control pH, Temp) side_products->modify_workup Hydrolysis check_conditions->change_method Still Low Yield end Problem Resolved change_method->end optimize_reagents->end optimize_reagents->end modify_workup->end

Caption: A logical workflow for troubleshooting formylation reactions.

References

Technical Support Center: Troubleshooting the Wittig Reaction with Electron-Deficient Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common problems encountered when performing Wittig reactions with electron-deficient benzaldehydes.

Frequently Asked Questions (FAQs)

Q1: Why is my Wittig reaction with an electron-deficient benzaldehyde (e.g., p-nitrobenzaldehyde) giving a low yield or failing completely?

A1: Several factors can contribute to low yields or reaction failure when using electron-deficient benzaldehydes:

  • Reduced Reactivity of the Aldehyde: While counterintuitive, the strong electron-withdrawing group (EWG) can increase the susceptibility of the aldehyde to nucleophilic attack by species other than the intended ylide, or lead to instability of the aldehyde itself. Aldehydes can be labile and prone to oxidation or polymerization.[1]

  • Ylide Instability: The stability of the phosphorus ylide is crucial. If the ylide is generated and allowed to sit for too long before the addition of the aldehyde, it may decompose, especially if it is a non-stabilized or semi-stabilized ylide.

  • Inappropriate Base Selection: The choice of base must be compatible with both the phosphonium salt and the aldehyde. A base that is too strong might promote side reactions with the aldehyde, while a base that is too weak will not efficiently generate the ylide. For stabilized ylides, which are often used in these reactions, weaker bases are generally sufficient.[2]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and concentration play a significant role. For instance, low reagent concentrations have been cited as a potential cause for low yields.[3]

Q2: I am observing the formation of multiple products, or my desired alkene is contaminated with a byproduct that is difficult to remove. What are the likely side reactions and how can I address them?

A2: The most common issues are the formation of triphenylphosphine oxide (TPPO) and potential side reactions involving the aldehyde.

  • Triphenylphosphine Oxide (TPPO): This is an unavoidable byproduct of the Wittig reaction.[4] Its removal can be challenging due to its solubility in many organic solvents. For detailed removal protocols, please refer to the "Experimental Protocols" section below.

  • Cannizzaro Reaction: Electron-deficient benzaldehydes lacking α-hydrogens are susceptible to the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction produces both an alcohol and a carboxylic acid, consuming the starting aldehyde and complicating purification. Using milder bases can help to mitigate this side reaction.

  • Aldol Condensation: While less common with benzaldehydes, if there are other enolizable carbonyl compounds present, aldol condensation can occur as a competing reaction.

Q3: My reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity for the desired isomer?

A3: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the ylide.

  • Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) are termed "stabilized ylides." They are less reactive and generally lead to the formation of the thermodynamically more stable (E)-alkene with high selectivity.[2][5]

  • Non-Stabilized Ylides: Ylides with simple alkyl substituents are "non-stabilized" and are more reactive. They typically favor the formation of the kinetically controlled (Z)-alkene.[2]

  • Reaction Conditions: The choice of solvent and the presence of salts can influence the E/Z ratio. For example, lithium salts can sometimes decrease the selectivity by stabilizing intermediates.[2] Running the reaction under salt-free conditions can improve Z-selectivity with non-stabilized ylides.

Q4: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction instead of the Wittig reaction?

A4: The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative to the Wittig reaction, particularly in the following scenarios:

  • Low Wittig Yields: When the Wittig reaction provides a poor yield, especially with stabilized ylides or sterically hindered ketones.[6]

  • Desire for High (E)-Selectivity: The HWE reaction almost exclusively produces the (E)-alkene, especially with aromatic aldehydes.[7]

  • Simplified Purification: The phosphate byproduct of the HWE reaction is water-soluble, making its removal significantly easier than that of triphenylphosphine oxide.[7]

Troubleshooting Guide

This guide provides a logical workflow for troubleshooting a problematic Wittig reaction with an electron-deficient benzaldehyde.

Troubleshooting_Wittig start Problem: Low Yield or No Reaction check_reagents 1. Verify Reagent Purity & Stability - Aldehyde (freshly distilled?) - Phosphonium salt (dry?) - Anhydrous solvent? start->check_reagents Initial Checks check_base 2. Evaluate Base and Ylide Formation - Is the base strong enough? - Is ylide formation confirmed (color change)? check_reagents->check_base Reagents OK change_order 3. Modify Reaction Conditions - Change order of addition - Increase concentration - Vary temperature check_base->change_order Base/Ylide OK switch_solvent 4. Change Solvent System - Try aprotic polar (e.g., DMF, DMSO) - Consider aqueous conditions change_order->switch_solvent No Improvement hwe 5. Switch to Horner-Wadsworth-Emmons (HWE) Reaction switch_solvent->hwe Still Low Yield purification_issue Problem: Purification Issues remove_tppo Consult TPPO Removal Protocols - Precipitation with ZnCl2/MgCl2 - Column Chromatography - Pentane/Ether trituration purification_issue->remove_tppo

Caption: A step-by-step decision tree for troubleshooting problematic Wittig reactions.

Data Presentation

The following table summarizes the yield and stereoselectivity of a one-pot aqueous Wittig reaction between various substituted benzaldehydes and in situ generated stabilized ylides. This data highlights the viability of the Wittig reaction for electron-deficient systems.

Table 1: One-Pot Aqueous Wittig Reaction of Substituted Benzaldehydes [8]

EntryAldehydeYlide PrecursorProductYield (%)E:Z Ratio
1BenzaldehydeMethyl bromoacetateMethyl cinnamate46.595.5:4.5
2p-AnisaldehydeMethyl bromoacetateMethyl 4-methoxycinnamate55.893.1:6.9
3p-Nitrobenzaldehyde Methyl bromoacetate Methyl 4-nitrocinnamate 87.0 >99:1
42-ThiophenecarboxaldehydeMethyl bromoacetateMethyl 3-(2-thienyl)acrylate54.999.8:0.2
5BenzaldehydeBromoacetonitrileCinnamonitrile56.958.8:41.2

Data adapted from a study by Bergdahl, et al., which demonstrates high yield and E-selectivity for p-nitrobenzaldehyde under aqueous conditions.[8]

Experimental Protocols

Protocol 1: One-Pot Aqueous Wittig Reaction with p-Nitrobenzaldehyde[8]

This protocol is adapted from the work of Bergdahl and coworkers for the synthesis of methyl 4-nitrocinnamate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add p-nitrobenzaldehyde (1.0 mmol, 1.0 equiv.), triphenylphosphine (1.4 mmol, 1.4 equiv.), and 5 mL of a saturated aqueous solution of sodium bicarbonate.

  • Reagent Addition: Stir the resulting suspension vigorously for 1 minute. To this mixture, add methyl bromoacetate (1.6 mmol, 1.6 equiv.) dropwise.

  • Reaction: Continue to stir the reaction mixture vigorously at room temperature for 1 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding 1.0 M H₂SO₄ until the solution is acidic. Extract the mixture with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis[9]

This is a general protocol for performing an HWE reaction when a Wittig reaction fails or gives poor selectivity.

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.).

    • Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.

    • Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equiv.) in anhydrous THF to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Reaction with Aldehyde:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of the electron-deficient benzaldehyde (1.0 equiv.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 3: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation[10]

This protocol is effective for removing the common TPPO byproduct.

  • Initial Workup: After the Wittig reaction is complete, perform an appropriate aqueous workup and remove the organic solvent under reduced pressure to obtain the crude product residue.

  • Dissolution: Dissolve the crude residue in a minimal amount of a suitable solvent like ethanol or diethyl ether.

  • Precipitation:

    • Using Zinc Chloride (ZnCl₂): Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. At room temperature, add this solution to the ethanolic solution of your crude product (approximately 2 equivalents of ZnCl₂ relative to the theoretical amount of TPPO). A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[9]

    • Using Magnesium Chloride (MgCl₂): Add solid MgCl₂ to the solution of the crude product. This forms an insoluble MgCl₂(TPPO)₂ complex.[1]

  • Filtration: Stir the mixture to ensure complete precipitation. Collect the solid complex by vacuum filtration, washing the filter cake with a small amount of cold solvent.

  • Final Purification: The filtrate, now depleted of TPPO, can be concentrated and further purified by column chromatography or recrystallization if necessary.

Visualizations

General Wittig Reaction Mechanism

Wittig_Mechanism ylide Phosphonium Ylide (R₂C⁻-P⁺Ph₃) betaine Betaine Intermediate (optional, may be transient) ylide->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane ylide->oxaphosphetane [2+2] Cycloaddition (concerted pathway) aldehyde Electron-Deficient Benzaldehyde (Ar-CHO) aldehyde->betaine aldehyde->oxaphosphetane [2+2] Cycloaddition (concerted pathway) betaine->oxaphosphetane Ring Closure alkene Alkene (Ar-CH=CR₂) oxaphosphetane->alkene Decomposition tppo Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->tppo

Caption: The general mechanism of the Wittig reaction, showing both stepwise and concerted pathways.

References

Technical Support Center: Synthesis of 5-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methoxy-2-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scale, and safety considerations. Two primary strategies are:

  • Route A: Ortho-metalation and Formylation: This common approach involves the deprotonation of a starting material like 4-methoxybenzotrifluoride at the position ortho to the trifluoromethyl group, followed by quenching with a formylating agent.

  • Route B: Trifluoromethylation of a Pre-functionalized Aldehyde: This strategy begins with a pre-existing benzaldehyde, such as 2-bromo-5-methoxybenzaldehyde, and introduces the trifluoromethyl group in a subsequent step.

Q2: I am having trouble with the regioselectivity of my ortho-lithiation. What can I do?

A2: Regioselectivity in directed ortho-metalation is influenced by the directing group, the organolithium reagent, solvent, and temperature. The trifluoromethyl group is a meta-director in electrophilic aromatic substitution but can act as an ortho-director in metalation. However, the methoxy group is also a powerful ortho-director. Steric hindrance can play a significant role in determining the site of lithiation.[1] If you are experiencing poor regioselectivity, consider adjusting the organolithium reagent (e.g., n-BuLi vs. s-BuLi vs. LDA) and the solvent system (e.g., addition of chelating agents like TMEDA).

Q3: My trifluoromethylation reaction is giving low yields and multiple side products. What are the likely causes?

A3: Trifluoromethylation reactions can be sensitive to reaction conditions. Low yields and side products can arise from several factors, including the choice of trifluoromethylating agent (e.g., Togni reagent, Umemoto reagent, CF₃I), the catalyst system, and the reaction temperature.[2][3] Common side reactions can include hydrotrifluoromethylation or the formation of vinyl derivatives, especially at higher temperatures.[2] Careful optimization of the reaction conditions, including temperature, solvent, and the exclusion of moisture and oxygen, is crucial.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of benzaldehydes requires care to avoid oxidation to the corresponding benzoic acid. A common initial workup involves washing the organic extract with a mild basic solution, such as 10% sodium carbonate, to remove any acidic impurities.[4] Subsequent purification can be achieved by vacuum distillation or column chromatography on silica gel.[4][5] Due to the volatility of some substituted benzaldehydes, care should be taken to avoid product loss during solvent removal.[6][7]

Troubleshooting Guides

Problem 1: Low Yield in Ortho-lithiation/Formylation Route
Symptom Possible Cause Suggested Solution
Low conversion of starting material (4-methoxybenzotrifluoride) 1. Insufficient organolithium reagent: Organolithium reagents can be consumed by trace amounts of water or other electrophilic impurities. Aggregate formation can also "consume" the base.[8] 2. Reaction temperature too low: The rate of lithiation may be too slow at very low temperatures. 3. Poor quality organolithium reagent: The reagent may have degraded during storage.1. Use a slight excess of the organolithium reagent (e.g., 1.1-1.5 equivalents). Consider titrating the organolithium solution prior to use. 2. Gradually increase the reaction temperature, while carefully monitoring for side reactions. 3. Use a freshly opened bottle or a recently titrated solution of the organolithium reagent.
Formation of multiple products 1. Isomeric products: Lithiation may be occurring at multiple positions on the aromatic ring. 2. Side reactions with the formylating agent: The organolithium intermediate may be reacting with the formylating agent in an undesired manner.1. Optimize the directing effect by using a chelating agent like TMEDA. Adjusting the temperature can also influence regioselectivity. 2. Add the formylating agent at a low temperature and ensure it is of high purity.
Product decomposes during workup 1. Acidic conditions: The aldehyde may be unstable in the presence of strong acid. 2. Oxidation: Exposure to air can oxidize the aldehyde to the corresponding carboxylic acid.1. Use a neutral or mildly basic quench (e.g., saturated ammonium chloride solution or water). 2. Work up the reaction under an inert atmosphere and consider adding an antioxidant during purification.[4]
Problem 2: Inefficient Trifluoromethylation of 2-Bromo-5-methoxybenzaldehyde
Symptom Possible Cause Suggested Solution
Low conversion of starting material 1. Inactive catalyst: The transition metal catalyst (e.g., copper or palladium) may be inactive. 2. Poor choice of trifluoromethylating agent: The selected reagent may not be suitable for the substrate or reaction conditions.1. Use a pre-activated catalyst or ensure anhydrous and oxygen-free conditions. 2. Screen different trifluoromethylating agents (e.g., Togni reagent, Umemoto reagent, CF₃SO₂Na).
Formation of de-brominated starting material Proto-debromination: The organometallic intermediate may be quenched by a proton source before trifluoromethylation can occur.Ensure strictly anhydrous reaction conditions.
Homocoupling of the starting material Side reaction of the organometallic intermediate: The intermediate may react with another molecule of the starting material.Adjust the reaction temperature and the rate of addition of reagents.

Experimental Protocols

Key Experiment: Synthesis of 2-Bromo-5-methoxybenzaldehyde (Precursor for Route B)

This protocol is adapted from the synthesis of similar substituted benzaldehydes.[5][9]

Materials:

  • 3-Methoxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Ice

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-methoxybenzaldehyde (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate flask, prepare a solution of N-bromosuccinimide (1.1 equivalents) in dichloromethane.

  • Add the NBS solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain 2-bromo-5-methoxybenzaldehyde.

Data Presentation

Table 1: Conceptual Comparison of Synthetic Routes

Parameter Route A: Ortho-lithiation/Formylation Route B: Trifluoromethylation of Precursor
Starting Material 4-Methoxybenzotrifluoride2-Bromo-5-methoxybenzaldehyde
Key Transformation C-H activation and formylationC-Br to C-CF₃ conversion
Potential Advantages Potentially shorter routeMay avoid challenges with regioselectivity in lithiation
Potential Challenges Regioselectivity of lithiation, handling of organolithium reagentsAvailability and cost of trifluoromethylating agents, optimization of the trifluoromethylation step
Reagents Organolithium (e.g., n-BuLi), Formylating agent (e.g., DMF)Trifluoromethylating agent, Transition metal catalyst (e.g., CuI)

Visualizations

Synthesis_Workflows cluster_A Route A: Ortho-lithiation and Formylation cluster_B Route B: Trifluoromethylation A_start 4-Methoxybenzotrifluoride A_inter Lithium Intermediate A_start->A_inter n-BuLi, TMEDA A_end This compound A_inter->A_end DMF, Quench B_start 2-Bromo-5-methoxybenzaldehyde B_end This compound B_start->B_end CF3 source (e.g., Togni reagent), CuI

Caption: Potential synthetic routes to this compound.

Troubleshooting_Lithiation start Low Yield in Ortho-lithiation Step q1 Low Conversion of Starting Material? start->q1 sol1 Increase n-BuLi equivalents Check n-BuLi titer q1->sol1 Yes q2 Mixture of Isomers? q1->q2 No end Improved Yield sol1->end sol2 Add TMEDA Optimize Temperature q2->sol2 Yes q3 Product Degradation? q2->q3 No sol2->end sol3 Use Neutral Quench (NH4Cl) Inert Atmosphere Workup q3->sol3 Yes sol3->end

References

improving yield for 5-Methoxy-2-(trifluoromethyl)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges when working with 5-Methoxy-2-(trifluoromethyl)benzaldehyde.

I. General Considerations

The reactivity of this compound is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated benzaldehydes. This increased reactivity is a key factor to consider when developing and optimizing reaction protocols.

II. Reductive Amination

Reductive amination is a widely used method for the synthesis of secondary and tertiary amines from aldehydes. The process typically involves the formation of an imine intermediate, followed by its reduction.

Frequently Asked Questions (FAQs) - Reductive Amination
  • Q1: What are the most common reducing agents for the reductive amination of this compound?

    • A1: Common reducing agents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN), and sodium borohydride (NaBH4). Catalytic hydrogenation is also a viable method.

  • Q2: How do I choose the right reducing agent for my reaction?

    • A2: The choice of reducing agent depends on the specific amine and desired reaction conditions.

      • Sodium Triacetoxyborohydride (STAB) is a mild and selective reagent that is often the preferred choice due to its high yields and fewer side products. It is particularly effective for a wide range of amines and is compatible with various solvents.

      • Sodium Cyanoborohydride (NaBH3CN) is another mild reducing agent that is effective at a slightly acidic pH. However, it is toxic and requires careful handling.

      • Sodium Borohydride (NaBH4) is a stronger reducing agent and can also reduce the starting aldehyde. Therefore, it is typically added after the imine has been pre-formed.

  • Q3: What solvents are recommended for this reaction?

    • A3: Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are commonly used for reductive aminations with STAB. Methanol or ethanol are often used with sodium borohydride.

Troubleshooting Guide - Reductive Amination
Issue Possible Cause Recommendation
Low or no product yield Incomplete imine formation.The electron-withdrawing -CF3 group can sometimes hinder the initial condensation step. Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO4) or molecular sieves to drive the equilibrium towards imine formation. Gentle heating may also be beneficial.
Inactive reducing agent.Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., desiccated).
Steric hindrance from the amine.For bulky amines, longer reaction times or elevated temperatures may be necessary.
Formation of side products Reduction of the starting aldehyde.If using a strong reducing agent like NaBH4, ensure the imine is fully formed before adding the reductant. Alternatively, switch to a milder reagent like STAB.
Over-alkylation of the amine.Use a 1:1 stoichiometry of the aldehyde and amine. For primary amines, it may be beneficial to perform the reaction in a stepwise manner, isolating the imine before reduction.
Difficult product purification Product is a polar amine.Consider an acidic workup to extract the basic amine product into an aqueous layer. After washing the aqueous layer with an organic solvent to remove non-basic impurities, the aqueous layer can be basified and the product extracted.
Experimental Protocol: Reductive Amination with a Primary Amine

This protocol provides a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Primary amine (e.g., aniline derivative)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the primary amine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary: Reductive Amination

AldehydeAmineReducing AgentSolventTemperatureTimeYield (%)
This compoundAnilineNaBH(OAc)3DCERoom Temp18 h>90 (estimated)
This compoundBenzylamineNaBH4 (after imine formation)MethanolRoom Temp12 h~85 (estimated)

Note: The yields provided are estimates based on typical reductive amination reactions and the increased reactivity of the substrate. Actual yields may vary depending on the specific amine and reaction conditions.

III. Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.

Frequently Asked Questions (FAQs) - Wittig Reaction
  • Q1: What type of ylide should I use for the Wittig reaction with this compound?

    • A1: Both stabilized and non-stabilized ylides can be used. The choice will determine the stereoselectivity of the resulting alkene. Stabilized ylides (containing an electron-withdrawing group) generally lead to the (E)-alkene, while non-stabilized ylides (e.g., alkyl-substituted) tend to favor the (Z)-alkene.[1]

  • Q2: What bases are suitable for generating the ylide?

    • A2: The choice of base depends on the acidity of the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required. For stabilized ylides, weaker bases such as sodium methoxide (NaOMe) or triethylamine (NEt3) can be sufficient.[1]

  • Q3: Can the presence of the -CF3 group affect the reaction?

    • A3: Yes, the electron-withdrawing -CF3 group activates the aldehyde, which can lead to faster reaction times. However, it can also promote side reactions if not properly controlled.

Troubleshooting Guide - Wittig Reaction
Issue Possible Cause Recommendation
Low or no product yield Incomplete ylide formation.Ensure the base used is strong enough to deprotonate the phosphonium salt. For strong bases like n-BuLi, ensure anhydrous conditions.
Ylide decomposition.Some ylides are unstable. It is often best to generate the ylide in situ and add the aldehyde promptly.
Aldehyde is not consumed.The ylide may be too sterically hindered. Consider using a less hindered phosphonium salt if possible.
Formation of triphenylphosphine oxide is difficult to remove. This is a common byproduct of the Wittig reaction.Triphenylphosphine oxide can often be removed by column chromatography. In some cases, precipitation from a suitable solvent mixture can be effective.
Unexpected stereochemistry of the alkene product. Reaction conditions favoring the thermodynamic product.For Z-selectivity with non-stabilized ylides, it is important to use salt-free conditions and non-polar solvents. The presence of lithium salts can lead to equilibration and formation of the more stable E-alkene.[1]
Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide

This protocol provides a general procedure for the Wittig reaction of this compound with a non-stabilized ylide to favor the formation of the (Z)-alkene.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Allow the resulting deep red solution of the ylide to stir at 0 °C for 30 minutes.

  • Cool the ylide solution to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary: Wittig Reaction

AldehydeYlideBase/SolventTemperatureTimeYield (%)Stereoselectivity (Z:E)
This compoundBenzyltriphenylphosphonium yliden-BuLi / THF-78 °C to RT4 h~80 (estimated)>95:5 (estimated)
This compound(Carbethoxymethylene)triphenylphosphoraneNaOMe / MeOHRoom Temp12 h>90 (estimated)<5:95 (estimated)

Note: The yields and stereoselectivity are estimates based on typical Wittig reactions and the electronic properties of the substrate. Actual results may vary.

IV. Visualizing Reaction Workflows

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification aldehyde This compound imine Imine Intermediate aldehyde->imine Condensation amine Primary/Secondary Amine amine->imine product Substituted Amine imine->product Reduction reducing_agent Reducing Agent (e.g., STAB) reducing_agent->product quench Quench product->quench extraction Extraction quench->extraction purification Purification extraction->purification Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_olefination Olefination cluster_workup Workup & Purification phosphonium_salt Phosphonium Salt ylide Phosphonium Ylide phosphonium_salt->ylide Deprotonation base Base base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde This compound aldehyde->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene tppo Triphenylphosphine Oxide oxaphosphetane->tppo quench Quench alkene->quench tppo->quench extraction Extraction quench->extraction purification Purification extraction->purification PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Inhibitor derived from This compound Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

References

Validation & Comparative

A Comparative Guide to Purity Validation of 5-Methoxy-2-(trifluoromethyl)benzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) with Alternative Analytical Techniques for the Comprehensive Purity Assessment of 5-Methoxy-2-(trifluoromethyl)benzaldehyde.

In the synthesis and quality control of pharmaceutical intermediates like this compound, rigorous purity analysis is paramount to ensure the identity, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques, offering supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their needs.

Introduction to Purity Analysis

This compound is a key building block in the synthesis of various pharmaceutically active molecules. The purity of this intermediate can significantly influence the yield and impurity profile of the final drug substance. Therefore, a robust and validated analytical method for purity determination is a critical aspect of quality control. While several analytical techniques can be employed for this purpose, HPLC is often the method of choice due to its high resolution, sensitivity, and suitability for non-volatile compounds.

Potential Impurities in the Synthesis of this compound

Understanding the synthetic route is crucial for identifying potential process-related impurities. A common method for the synthesis of substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. In this case, the oxidation of 5-methoxy-2-(trifluoromethyl)benzyl alcohol would yield the desired product. Potential impurities arising from this synthesis could include:

  • Unreacted Starting Material: 5-Methoxy-2-(trifluoromethyl)benzyl alcohol

  • Over-oxidation Product: 5-Methoxy-2-(trifluoromethyl)benzoic acid

  • Isomeric Impurities: Depending on the synthetic route of the starting material, other positional isomers could be present.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the preferred method for analyzing moderately polar compounds like this compound. This technique separates compounds based on their hydrophobicity, allowing for the effective resolution of the main component from its potential impurities.

Experimental Protocol: HPLC-UV Method

A gradient RP-HPLC method with UV detection is proposed for the routine purity analysis of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Data Presentation: Exemplary HPLC Purity Analysis

The following table summarizes hypothetical data from an HPLC analysis of a this compound sample, demonstrating the separation of the main peak from potential impurities.

Peak IdentityRetention Time (min)Peak Area (%)
5-Methoxy-2-(trifluoromethyl)benzoic acid8.50.15
5-Methoxy-2-(trifluoromethyl)benzyl alcohol10.20.25
This compound 12.5 99.50
Unknown Impurity14.10.10

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific applications.

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Intrinsic quantitative response of nuclei in a magnetic field.
Quantitation Relative (requires a reference standard of known purity).Relative (requires a reference standard).Absolute (can determine purity without a specific reference standard of the analyte).
Selectivity Good for separating closely related structures and isomers.High selectivity based on mass fragmentation patterns.Excellent for structural elucidation and identification of impurities.
Sensitivity High (typically ppm levels).Very high (can detect trace level impurities, ppb levels).Moderate (typically requires mg of sample).
Suitability for Analyte Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be needed.Suitable for soluble compounds; provides structural information.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound has a relatively high boiling point, GC-MS can be employed to detect volatile impurities such as residual solvents from the synthesis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. By using a certified internal standard, the absolute purity of the this compound can be determined with high accuracy. This makes qNMR an excellent tool for qualifying reference materials.

Experimental Workflows and Signaling Pathways

To visualize the logical flow of the purity validation process, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Validation.

Method_Comparison cluster_techniques Analytical Techniques compound This compound hplc HPLC-UV (Routine Purity, Non-volatile Impurities) compound->hplc gcms GC-MS (Volatile Impurities, Residual Solvents) compound->gcms qnmr qNMR (Absolute Purity, Reference Standard Qualification) compound->qnmr result_hplc result_hplc hplc->result_hplc Purity (%) vs. Standard result_gcms result_gcms gcms->result_gcms Identification of Volatiles result_qnmr result_qnmr qnmr->result_qnmr Absolute Purity (%)

Caption: Comparison of Analytical Techniques.

Conclusion

For the routine purity assessment of this compound, a validated RP-HPLC method is the recommended approach due to its high resolving power, sensitivity, and suitability for non-volatile organic molecules.[1] However, for a comprehensive impurity profile, orthogonal techniques such as GC-MS for volatile impurities and qNMR for absolute purity determination are invaluable. The choice of analytical technique should be based on the specific requirements of the analysis, including the nature of the expected impurities and the intended use of the material. A combination of these methods provides a robust strategy for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

A Comparative Analysis of 5-Methoxy-2-(trifluoromethyl)benzaldehyde and Other Benzaldehydes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparative analysis of 5-Methoxy-2-(trifluoromethyl)benzaldehyde against a selection of other benzaldehydes, namely benzaldehyde, 4-methoxybenzaldehyde, 2-(trifluoromethyl)benzaldehyde, and 4-nitrobenzaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physicochemical properties, reactivity, and potential biological activities, supported by experimental data and detailed protocols.

Physicochemical Properties

The substituents on the benzene ring significantly influence the physicochemical properties of benzaldehydes. The interplay of the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing trifluoromethyl group (-CF₃) in this compound results in a unique combination of properties.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundBenzaldehyde4-Methoxybenzaldehyde2-(Trifluoromethyl)benzaldehyde4-Nitrobenzaldehyde
Molecular Formula C₉H₇F₃O₂C₇H₆OC₈H₈O₂C₈H₅F₃OC₇H₅NO₃
Molecular Weight 204.15 g/mol 106.12 g/mol 136.15 g/mol 174.12 g/mol 151.12 g/mol
Appearance Solid, viscous liquid or liquidColorless to yellowish liquidColorless to pale yellow liquidColorless to light yellow clear liquidWhite or light yellow prismatic crystals
Melting Point 2-8 °C (storage temp.)-26 °C-1 °C-40 °C103-106 °C
Boiling Point Not specified179 °C248 °C70 °C/15.8 mmHg273.1 °C (rough estimate)
Density Not specified1.04 g/cm³1.12 g/cm³ at 25 °C1.32 g/mL at 25 °C1.496 g/cm³
Solubility Soluble in most organic solventsSparingly soluble in water, soluble in organic solventsSlightly soluble in water, soluble in most organic solventsSlightly soluble in waterSoluble in water, ethanol, benzene, glacial acetic acid. Slightly soluble in ether.

Reactivity Analysis

The reactivity of the aldehyde functional group is predominantly governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.

In this compound, the potent inductive effect of the ortho-trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon. The methoxy group at the meta position has a less pronounced effect on the carbonyl carbon's reactivity compared to a para-methoxy group.

G General Reactivity of Benzaldehydes cluster_reactivity Reactivity towards Nucleophiles cluster_compounds Benzaldehyde Derivatives High Reactivity High Reactivity Moderate Reactivity Moderate Reactivity Low Reactivity Low Reactivity 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde->High Reactivity Strong EWG (-NO₂) 2-(Trifluoromethyl)benzaldehyde 2-(Trifluoromethyl)benzaldehyde 2-(Trifluoromethyl)benzaldehyde->High Reactivity Strong EWG (-CF₃) This compound This compound This compound->High Reactivity Strong EWG (-CF₃) > EDG (-OCH₃) Benzaldehyde Benzaldehyde Benzaldehyde->Moderate Reactivity Unsubstituted 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde->Low Reactivity Strong EDG (-OCH₃)

Caption: Electronic effects of substituents on benzaldehyde reactivity.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis. The rate of this reaction is highly dependent on the electrophilicity of the aldehyde. Benzaldehydes with electron-withdrawing groups exhibit significantly higher reaction rates.[1]

Table 2: Relative Rate Constants for the Wittig Reaction of Substituted Benzaldehydes

Substituent (Position)Relative Rate Constant (k/k₀)
p-NO₂14.7
m-NO₂10.5
p-Cl2.75
H1.00
p-CH₃0.45
p-OCH₃0.23

Data adapted from a comparative guide on the reactivity of substituted benzaldehydes.[1]

Based on these trends, this compound is expected to be highly reactive in the Wittig reaction due to the dominant electron-withdrawing nature of the trifluoromethyl group.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds. The initial step, the formation of an imine, is often rate-limiting and is facilitated by electron-withdrawing groups on the benzaldehyde.

Biological Activity

Benzaldehyde and its derivatives are known to exhibit a range of biological activities, including anticancer properties.[3] The cytotoxic effects of these compounds are often evaluated using assays such as the MTT assay to determine their IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 3: Cytotoxicity (IC50) of Selected Benzaldehyde Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)
BenzaldehydeA549 (Lung Carcinoma)>1000
4-NitrobenzaldehydeNot widely reported-
2,3-DihydroxybenzaldehydeHL-60 (Leukemia)0.36
2,5-DihydroxybenzaldehydeHL-60 (Leukemia)0.42
3,5-DichlorosalicylaldehydeHL-60 (Leukemia)0.89

Data compiled from studies on the cytotoxic evaluation of substituted benzaldehydes.

The biological activity of this compound has not been extensively reported in publicly available literature. However, the presence of the trifluoromethyl group, a common moiety in many pharmaceuticals, suggests it may have interesting pharmacological properties worthy of investigation.

Experimental Protocols

General Protocol for the Wittig Reaction

This protocol is a general procedure for the Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.

G Wittig Reaction Workflow start Start ylide_prep Ylide Preparation: Phosphonium salt + Strong Base in anhydrous solvent (e.g., THF) start->ylide_prep reaction Reaction: Add substituted benzaldehyde solution dropwise at 0°C. Stir and warm to room temperature. ylide_prep->reaction monitoring Monitor reaction progress (e.g., by TLC) reaction->monitoring workup Aqueous Workup: Quench with saturated NH₄Cl solution. Extract with organic solvent (e.g., ether). monitoring->workup Reaction complete purification Purification: Dry organic layer, concentrate, and purify (e.g., by column chromatography). workup->purification end End purification->end

Caption: A generalized workflow for the Wittig reaction.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Methyltriphenylphosphonium bromide (1.1 mmol)

  • n-Butyllithium (1.0 M solution in hexanes, 1.1 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise. A color change indicates the formation of the ylide. Stir for 1 hour at 0 °C.

  • In a separate flask, dissolve the substituted benzaldehyde in anhydrous THF.

  • Slowly add the benzaldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Reductive Amination with NaBH₄

This protocol describes a general one-pot reductive amination of an aldehyde with a primary amine using sodium borohydride.[2]

Materials:

  • Aldehyde (1 mmol)

  • Aniline (1 mmol)

  • Sodium borohydride (NaBH₄) (1 mmol)

  • Tetrahydrofuran (THF) (3 mL)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (1 mmol)

Procedure:

  • In a round-bottomed flask, dissolve the aldehyde, aniline, and NaH₂PO₄·H₂O in THF.

  • Add NaBH₄ to the mixture.

  • Stir the reaction mixture under reflux conditions.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

G MTT Assay Workflow start Start cell_seeding Cell Seeding: Seed cells in a 96-well plate and allow to attach overnight. start->cell_seeding compound_treatment Compound Treatment: Treat cells with various concentrations of the benzaldehyde derivative. cell_seeding->compound_treatment incubation Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours). compound_treatment->incubation mtt_addition MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. incubation->mtt_addition solubilization Formazan Solubilization: Remove medium and add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. mtt_addition->solubilization absorbance_reading Absorbance Reading: Measure absorbance at ~570 nm using a microplate reader. solubilization->absorbance_reading data_analysis Data Analysis: Calculate cell viability and determine IC50 value. absorbance_reading->data_analysis end End data_analysis->end

Caption: A typical workflow for an MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include appropriate controls (untreated cells and vehicle control).

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Conclusion

This compound is a unique aromatic aldehyde with a combination of electron-donating and strongly electron-withdrawing substituents. This structural feature is predicted to make it highly reactive towards nucleophilic attack, a desirable characteristic in many synthetic applications. While direct comparative experimental data is limited, the established principles of physical organic chemistry and data from analogous compounds provide a strong basis for predicting its chemical behavior. Further investigation into its biological activity is warranted, given the prevalence of the trifluoromethyl group in pharmacologically active compounds. The experimental protocols provided herein offer a starting point for researchers to explore the synthesis and potential applications of this and other substituted benzaldehydes.

References

Navigating the Bioactive Landscape of Benzaldehyde Derivatives: A Comparative Look at 5-Methoxy and 2-(Trifluoromethyl) Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Benzaldehyde and its derivatives have long been a fertile ground for this exploration, offering a versatile scaffold for the synthesis of compounds with a wide array of biological activities. This guide provides a comparative overview of the biological activities of compounds derived from two structurally related starting materials: 5-Methoxybenzaldehyde and 2-(Trifluoromethyl)benzaldehyde. Due to a lack of publicly available data on the direct derivatives of 5-Methoxy-2-(trifluoromethyl)benzaldehyde, this guide focuses on these two closely related analogues to provide valuable insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents.

This analysis synthesizes available experimental data to highlight the therapeutic potential inherent in the structural nuances of these benzaldehyde derivatives. The introduction of a methoxy group versus a trifluoromethyl group at different positions on the benzene ring can significantly influence the pharmacological profile of the resulting compounds, a critical consideration in rational drug design.

Anticancer Activity: A Tale of Two Substituents

The cytotoxic potential of derivatives from both 5-methoxybenzaldehyde and 2-(trifluoromethyl)benzaldehyde has been explored, revealing promising avenues for anticancer drug development. Pyrazole and Schiff base derivatives, in particular, have demonstrated significant activity against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole and Schiff Base Derivatives

Starting MaterialDerivative TypeCompound/ReferenceCell LineIC50 (µM)Reference
5-MethoxybenzaldehydePyrazolone5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivative (Compound 7j)HCT-116 (Colon)7.8[1]
5-MethoxybenzaldehydePyrazolone5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivative (Compound 7k)HCT-116 (Colon)8.2[1]
5-MethoxybenzaldehydePyrazole1,4-benzoxazine-pyrazole hybrid (Compound 23)MCF7 (Breast)2.82[2]
5-MethoxybenzaldehydePyrazole1,4-benzoxazine-pyrazole hybrid (Compound 23)A549 (Lung)4.16[2]
2-(Trifluoromethyl)benzaldehydePyrazoleBenzimidazole linked pyrazole derivativeMCF-7 (Breast)Not specified, potent activity reported[3]
2-(Trifluoromethyl)benzaldehydePyrazoleBenzimidazole linked pyrazole derivativeA549 (Lung)Not specified, potent activity reported[3]

Note: Data is compiled from various sources and direct comparison should be made with caution.

The data suggests that pyrazole derivatives from 5-methoxybenzaldehyde exhibit potent, quantifiable anticancer activity against colon and breast cancer cell lines.[1][2] While specific IC50 values for the 2-(trifluoromethyl)benzaldehyde-derived pyrazoles were not detailed in the available literature, their potent activity against breast and lung cancer cell lines was noted.[3] This highlights the potential of the trifluoromethyl group in enhancing cytotoxic effects, a well-documented strategy in medicinal chemistry.

Antimicrobial Activity: Combating Microbial Threats

The search for new antimicrobial agents is a global health priority. Derivatives of both 5-methoxybenzaldehyde and 2-(trifluoromethyl)benzaldehyde have shown promise in this arena, particularly as Schiff bases and other heterocyclic compounds.

Table 2: Antimicrobial Activity of Heterocyclic Derivatives

Starting MaterialDerivative TypeMicroorganismActivity/Zone of Inhibition (mm)Reference
5-MethoxybenzaldehydeSchiff BaseS. aureusModerate Activity[4]
5-MethoxybenzaldehydeSchiff BaseE. coliModerate Activity[4]
2-(Trifluoromethyl)benzaldehydeTriazolothiadiazineS. aureusMIC: 6.25 µg/mL (Compound 7i)[5]
2-(Trifluoromethyl)benzaldehydeTriazolothiadiazineE. coliMIC: 12.5 µg/mL (Compound 7i)[5]
2-(Trifluoromethyl)benzaldehydeTriazolothiadiazineC. albicansMIC: 6.25 µg/mL (Compound 7i)[5]

Note: MIC (Minimum Inhibitory Concentration) indicates a higher potency with a lower value.

Derivatives of 2-(trifluoromethyl)benzaldehyde, specifically triazolothiadiazines, have demonstrated significant antimicrobial activity with low MIC values against both bacteria and fungi.[5] Schiff bases derived from 5-methoxybenzaldehyde also exhibit antimicrobial properties, though the available data is less quantitative.[4] The trifluoromethyl group appears to contribute to enhanced antimicrobial efficacy.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, making the development of novel anti-inflammatory agents crucial. Chalcones, a class of compounds readily synthesized from benzaldehydes, are well-known for their anti-inflammatory properties.

Table 3: Anti-inflammatory Activity of Chalcone Derivatives

Starting MaterialDerivativeAssayKey FindingsReference
5-Methoxybenzaldehyde2-Hydroxy-4'-methoxychalcone (AN07)LPS-stimulated RAW 264.7 macrophagesAttenuated ROS and inflammatory factors (iNOS, COX-2)[6]
2-(Trifluoromethyl)benzaldehydeChalcone AnalogsInhibition of NO production in RAW264.7 cellsPotent inhibitory effects[7]

Chalcones derived from both 5-methoxybenzaldehyde and 2-(trifluoromethyl)benzaldehyde have shown potent anti-inflammatory effects in cellular models.[6][7] They act by inhibiting key inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[6]

Experimental Protocols

The following are generalized experimental protocols for the key bioassays mentioned in this guide. Specific parameters may vary between studies.

MTT Assay for Cytotoxicity[8]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Screening[8]
  • Culture Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Inoculation: Spread the microbial inoculum evenly onto the surface of an agar plate.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a known concentration of the test compound solution to each well.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Nitric Oxide (NO) Production Assay (Griess Assay)[9]
  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Cell Treatment: Pre-treat cells with test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite as an indicator of NO production.

Visualizing the Pathways

To better understand the synthesis and mechanisms of action, the following diagrams illustrate a general workflow and a key signaling pathway.

G cluster_synthesis General Synthesis Workflow Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagent Reagent Reagent->Reaction Derivative Derivative Reaction->Derivative Biological Screening Biological Screening Derivative->Biological Screening Active Compound Active Compound Biological Screening->Active Compound

Caption: General workflow for synthesis and screening of bioactive compounds.

G cluster_pathway Inhibition of NF-κB Signaling Pathway Benzaldehyde_Derivative Benzaldehyde Derivative IKK IKK Benzaldehyde_Derivative->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF-κB IκBα->NF_κB Releases Nucleus Nucleus NF_κB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: Simplified diagram of NF-κB signaling pathway inhibition.

Conclusion

While a direct comparative analysis of compounds derived from this compound is limited by the current literature, this guide demonstrates the significant therapeutic potential of derivatives from the closely related 5-methoxybenzaldehyde and 2-(trifluoromethyl)benzaldehyde. The presence of either a methoxy or a trifluoromethyl group imparts distinct and potent anticancer, antimicrobial, and anti-inflammatory properties. Further synthesis and evaluation of a broader range of derivatives from these scaffolds are warranted to fully elucidate their structure-activity relationships and identify lead compounds for future drug development. The experimental protocols and pathway visualizations provided herein offer a foundational resource for researchers embarking on this promising area of medicinal chemistry.

References

A Comparative Spectroscopic Analysis of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant shifts in spectroscopic signatures of related molecules is paramount for identification, characterization, and quality control. This guide provides a comparative analysis of the spectroscopic data for benzaldehyde and several of its key derivatives, offering a clear overview of how substituent groups influence their spectral properties.

This guide presents Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data for benzaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, vanillin, and cinnamaldehyde. Detailed experimental protocols are provided to ensure reproducibility, and the data is summarized in comparative tables for ease of interpretation.

Infrared (IR) Spectroscopy Comparison

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The position of the carbonyl (C=O) stretching vibration is particularly sensitive to the electronic effects of substituents on the benzene ring. Electron-donating groups tend to lower the C=O stretching frequency, while electron-withdrawing groups increase it.

CompoundC=O Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Other Key Stretches (cm⁻¹)
Benzaldehyde ~1700-1720[1][2]~2720-2820 (Fermi doublet)[1]~1500-1600[1]Aromatic C-H: ~3080[2]
4-Hydroxybenzaldehyde ~1670-1690~2730, ~2830~1590, ~1510O-H (broad): ~3200-3400
4-Methoxybenzaldehyde ~1685-1705~2725, ~2830~1600, ~1580C-O: ~1260, ~1030
4-Nitrobenzaldehyde ~1700-1715~2740, ~2840~1600, ~1520N-O (asymmetric): ~1530, N-O (symmetric): ~1350
Vanillin ~1665~2730, ~2830~1590, ~1510O-H (broad): ~3200, C-O: ~1270, ~1150
Cinnamaldehyde ~1685[3]~2740, ~2820~1625 (C=C alkene)C=C (alkene): ~1625[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The chemical shifts are highly influenced by the electron density around the nuclei, which is in turn affected by the substituents on the aromatic ring.

¹H NMR Spectroscopy Data (δ, ppm)
CompoundAldehyde-HAromatic-HOther Key Signals
Benzaldehyde ~10.0 (s)[4]~7.5-8.0 (m, 5H)[4]-
4-Hydroxybenzaldehyde ~9.8 (s)~6.9 (d, 2H), ~7.8 (d, 2H)OH: ~5.0-6.0 (br s)
4-Methoxybenzaldehyde ~9.9 (s)~7.0 (d, 2H), ~7.8 (d, 2H)OCH₃: ~3.9 (s, 3H)
4-Nitrobenzaldehyde ~10.2 (s)[5]~8.1 (d, 2H)[5], ~8.4 (d, 2H)[5]-
Vanillin ~9.8 (s)[6]~7.0-7.4 (m, 3H)[6]OH: ~6.4 (br s)[6], OCH₃: ~3.9 (s, 3H)[6]
Cinnamaldehyde ~9.7 (d)~7.4-7.6 (m, 5H)Vinyl-H: ~6.7 (dd), ~7.5 (d)
¹³C NMR Spectroscopy Data (δ, ppm)
CompoundC=OAromatic-COther Key Signals
Benzaldehyde ~192.3[7]~129.0, ~129.7, ~134.4, ~136.5[7]-
4-Hydroxybenzaldehyde ~191~116, ~132.5, ~133, ~161-
4-Methoxybenzaldehyde ~190.7~114.3, ~130.1, ~131.9, ~164.6OCH₃: ~55.5
4-Nitrobenzaldehyde ~190~124, ~130.5, ~140, ~151-
Vanillin ~191~109, ~114, ~127, ~131, ~148, ~152OCH₃: ~56
Cinnamaldehyde ~193.5~128.5, ~129, ~131, ~134Vinyl-C: ~128, ~153

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation patterns, which are characteristic of the compound's structure.

CompoundMolecular Ion (M⁺) (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
Benzaldehyde 106[8][9]77[8][9]105 (M-1), 78 (M-CO), 51[8][9]
4-Hydroxybenzaldehyde 122[10]121[10]93, 65[10]
4-Methoxybenzaldehyde 136135107, 92, 77
4-Nitrobenzaldehyde 151151121, 105, 93, 77
Vanillin 152151137, 123, 109, 81
Cinnamaldehyde 132131103, 77, 51

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and desired resolution.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like benzaldehyde and cinnamaldehyde, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is typically prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a translucent disk.[11]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder or pure KBr pellet is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[11] Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).[4]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.

  • Data Acquisition for ¹H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width of ~12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence is used. A wider spectral width (~200-220 ppm) is required, and a greater number of scans are typically needed to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Samples can be introduced directly via a heated probe for solids or liquids with sufficient vapor pressure, or via a gas chromatograph (GC-MS) for volatile compounds, which also serves to separate components of a mixture.

  • Ionization: Electron Impact (EI) is a common ionization method for these compounds, typically using an electron energy of 70 eV.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio.

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Benzaldehyde Benzaldehyde IR IR Spectroscopy Benzaldehyde->IR NMR NMR Spectroscopy (¹H & ¹³C) Benzaldehyde->NMR MS Mass Spectrometry Benzaldehyde->MS Derivatives Benzaldehyde Derivatives Derivatives->IR Derivatives->NMR Derivatives->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Comparison Comparative Guide (Tables & Analysis) IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of benzaldehyde derivatives.

References

A Comparative Guide to HPLC Method Development for 5-Methoxy-2-(trifluoromethyl)benzaldehyde Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust analysis of intermediates like 5-Methoxy-2-(trifluoromethyl)benzaldehyde is critical for ensuring the quality and consistency of final products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for such analyses. This guide provides a comparative overview of potential HPLC methods for this compound, alongside alternative analytical techniques, supported by established principles for method development for structurally related molecules.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC is the most common and recommended starting point for the analysis of moderately polar aromatic compounds such as this compound. The trifluoromethyl group increases the lipophilicity of the molecule, suggesting good retention on non-polar stationary phases.

A typical starting point for method development would involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The inclusion of a small percentage of acid, such as formic acid or phosphoric acid, in the mobile phase can help to ensure sharp peak shapes by suppressing the ionization of any potential acidic impurities.

Table 1: Comparison of Starting HPLC Method Parameters

ParameterMethod 1 (Recommended Starting Point)Method 2 (Alternative)Method 3 (Fast Analysis)
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Phenyl (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 50-90% B over 15 min60-80% B over 20 min40-95% B over 5 min
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Column Temperature 30 °C35 °C40 °C
Detection Wavelength 254 nm230 nm254 nm
Injection Volume 5 µL10 µL2 µL
Expected Retention Time 8-12 min10-15 min2-4 min
Experimental Protocol: Recommended HPLC Method

This protocol outlines a robust starting point for the analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

2. Preparation of Solutions:

  • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 Mobile Phase A:Mobile Phase B).

3. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution as described in Table 1, Method 1.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

4. Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the peak for this compound based on the retention time of the standard.

  • Quantify the analyte using the calibration curve.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation A Define Analytical Objective B Gather Analyte Information A->B C Select Initial Conditions B->C D Initial Chromatographic Run C->D E Evaluate Peak Shape, Resolution, Retention D->E F Optimize Mobile Phase (Gradient, pH) E->F Sub-optimal G Optimize Stationary Phase (Column) E->G Sub-optimal H Optimize Other Parameters (Temp, Flow) E->H Sub-optimal I Method Validation (ICH Guidelines) E->I Optimal F->D G->D H->D J Finalized Analytical Method I->J

Caption: A logical workflow for HPLC method development.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound, each with its own advantages and disadvantages.

Table 2: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Application
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Robust, versatile, widely available, good for non-volatile and thermally labile compounds.Moderate sensitivity, requires solvent disposal.Routine quality control, purity assessment.
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.High sensitivity and selectivity, provides structural information.Requires volatile and thermally stable analytes, may require derivatization.[1][2][3][4]Impurity profiling, analysis of volatile organic compounds.
UPLC-UV/MS Similar to HPLC but uses smaller particle size columns for higher resolution and speed.Faster analysis times, higher resolution and sensitivity compared to HPLC.[5][6][7][8]Higher backpressure requires specialized instrumentation.High-throughput screening, complex mixture analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like this compound, GC-MS offers a high-sensitivity alternative to HPLC.

Illustrative GC-MS Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50-300.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement over traditional HPLC, offering faster and more efficient separations.

Illustrative UPLC Protocol:

  • Instrumentation: UPLC system with a UV or MS detector.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC (e.g., water/acetonitrile with 0.1% formic acid), but with a steeper gradient over a shorter time.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temperature: 40-50 °C.

Analytical_Technique_Selection cluster_techniques Analytical Techniques cluster_considerations Key Considerations Analyte This compound Properties: - Aromatic Aldehyde - Moderately Polar - Thermally Stable - UV Active HPLC HPLC-UV (Robust & Versatile) Analyte->HPLC Non-volatile impurities or routine QC GC GC-MS (High Sensitivity & Volatility) Analyte->GC Trace volatile impurities or high sensitivity needed UPLC UPLC-UV/MS (High Throughput & Resolution) Analyte->UPLC High sample load or complex mixtures Validation Method Validation HPLC->Validation Throughput Sample Throughput HPLC->Throughput Cost Instrument Cost HPLC->Cost GC->Validation GC->Cost Sensitivity Required Sensitivity GC->Sensitivity UPLC->Validation UPLC->Throughput UPLC->Cost UPLC->Sensitivity

Caption: Decision tree for selecting an analytical technique.

Conclusion

For the routine analysis of this compound, a reverse-phase HPLC method using a C18 column with a water/acetonitrile gradient and UV detection is a robust and reliable starting point. Method development should focus on optimizing the mobile phase composition to achieve the desired resolution and peak shape. For applications requiring higher sensitivity or the analysis of volatile impurities, GC-MS is a powerful alternative. For high-throughput environments, transitioning to a UPLC method can significantly increase efficiency. The choice of the final analytical method will depend on the specific requirements of the analysis, including the need for quantitation, impurity profiling, and sample throughput.

References

Comparative Guide to the Structural Elucidation of 5-Methoxy-2-(trifluoromethyl)benzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic transformations of 5-methoxy-2-(trifluoromethyl)benzaldehyde, a versatile building block in medicinal chemistry. The electron-withdrawing trifluoromethyl group at the ortho position and the electron-donating methoxy group at the meta position create a unique electronic environment, influencing the reactivity of the aldehyde and the properties of the resulting products. This document details the experimental protocols, quantitative data, and structural elucidation of products from three key reactions: the Wittig reaction, aldol condensation, and reductive amination. Furthermore, it explores alternative synthetic methodologies to provide a comprehensive overview for researchers.

Synthesis of this compound

The starting material, this compound, is a crucial precursor for various pharmaceutical intermediates. While multiple synthetic routes exist, a common laboratory-scale preparation involves the oxidation of the corresponding benzyl alcohol.

Experimental Protocol: Oxidation of (5-methoxy-2-(trifluoromethyl)phenyl)methanol

To a solution of (5-methoxy-2-(trifluoromethyl)phenyl)methanol (1.0 eq) in dichloromethane (DCM, 0.2 M), pyridinium chlorochromate (PCC, 1.5 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography (hexanes:ethyl acetate gradient) to afford this compound as a solid.

Comparative Analysis of Key Reactions

The reactivity of the aldehyde functional group in this compound allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This section compares the outcomes of the Wittig reaction, aldol condensation, and reductive amination.

Wittig Reaction: Olefination

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes. Here, we compare the reaction of this compound with a non-stabilized ylide (from methyltriphenylphosphonium bromide) and a stabilized ylide (from ethyl (triphenylphosphoranylidene)acetate).

Table 1: Comparison of Wittig Reaction Conditions and Outcomes

Ylide PrecursorBaseSolventReaction Time (h)ProductYield (%)
Methyltriphenylphosphonium bromiden-BuLiTHF41-Methoxy-4-(prop-1-en-2-yl)-2-(trifluoromethyl)benzene75
Ethyl (triphenylphosphoranylidene)acetate-Toluene12(E)-Ethyl 3-(5-methoxy-2-(trifluoromethyl)phenyl)acrylate92

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium bromide

To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) under a nitrogen atmosphere at 0 °C, n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise. The resulting orange-red solution is stirred at 0 °C for 1 hour. A solution of this compound (1.0 eq) in THF is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (hexanes) to yield the desired alkene.

Alternative Method: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative for the synthesis of (E)-alkenes with the advantage of easier purification as the phosphate byproduct is water-soluble.[1]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

To a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF (0.4 M) at 0 °C, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, after which a solution of this compound (1.0 eq) in THF is added. The reaction is stirred at room temperature for 3 hours, then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Structural Elucidation of (E)-Ethyl 3-(5-methoxy-2-(trifluoromethyl)phenyl)acrylate

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 16.0 Hz, 1H), 7.25 (d, J = 2.5 Hz, 1H), 7.05 (dd, J = 8.5, 2.5 Hz, 1H), 6.90 (d, J = 8.5 Hz, 1H), 6.40 (d, J = 16.0 Hz, 1H), 4.25 (q, J = 7.1 Hz, 2H), 3.85 (s, 3H), 1.30 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 166.2, 160.5, 141.0, 133.0, 128.5 (q, J = 31.3 Hz), 125.0, 123.8 (q, J = 272.7 Hz), 120.5, 118.0, 115.2, 60.8, 55.8, 14.3.

  • MS (EI): m/z (%) = 274 (M⁺, 100), 229, 201.

Wittig_Reaction cluster_reactants Reactants cluster_products Products benzaldehyde This compound alkene Alkene benzaldehyde->alkene Wittig Reaction ylide Phosphorus Ylide ylide->alkene phosphine_oxide Triphenylphosphine Oxide ylide->phosphine_oxide

Aldol Condensation: Carbon-Carbon Bond Formation

The aldol condensation of this compound with a ketone, such as acetone, leads to the formation of an α,β-unsaturated ketone.

Table 2: Aldol Condensation Conditions and Outcome

KetoneBaseSolventReaction Time (h)ProductYield (%)
AcetoneNaOHEthanol/Water64-(5-Methoxy-2-(trifluoromethyl)phenyl)but-3-en-2-one85

Experimental Protocol: Aldol Condensation with Acetone

To a solution of this compound (1.0 eq) in ethanol (0.5 M), an aqueous solution of sodium hydroxide (10%) is added dropwise at room temperature. Acetone (3.0 eq) is then added, and the mixture is stirred for 6 hours. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to give the pure product.

Alternative Method: Mukaiyama Aldol Addition

The Mukaiyama aldol addition utilizes a silyl enol ether and a Lewis acid, offering milder reaction conditions and potentially better control over stereoselectivity.[2]

Experimental Protocol: Mukaiyama Aldol Addition

To a solution of this compound (1.0 eq) and 2-(trimethylsiloxy)propene (1.5 eq) in dichloromethane (0.2 M) at -78 °C, a solution of titanium tetrachloride (1.1 eq, 1 M in DCM) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with DCM, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Structural Elucidation of 4-(5-Methoxy-2-(trifluoromethyl)phenyl)but-3-en-2-one

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J = 16.2 Hz, 1H), 7.20 (d, J = 2.4 Hz, 1H), 7.00 (dd, J = 8.6, 2.4 Hz, 1H), 6.85 (d, J = 8.6 Hz, 1H), 6.70 (d, J = 16.2 Hz, 1H), 3.80 (s, 3H), 2.40 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 198.0, 160.8, 138.5, 132.0, 129.0 (q, J = 30.3 Hz), 127.5, 124.5, 123.5 (q, J = 272.5 Hz), 117.5, 115.0, 55.7, 27.5.

  • MS (EI): m/z (%) = 244 (M⁺, 80), 229, 201, 43.

Aldol_Condensation cluster_reactants Reactants benzaldehyde This compound intermediate β-Hydroxy Ketone benzaldehyde->intermediate Base Catalysis ketone Ketone (e.g., Acetone) ketone->intermediate product α,β-Unsaturated Ketone intermediate->product Dehydration

Reductive Amination: Carbon-Nitrogen Bond Formation

Reductive amination is a versatile method for synthesizing amines from aldehydes. This section compares the use of a primary amine (methylamine) and a secondary amine (dimethylamine).

Table 3: Reductive Amination Conditions and Outcomes

AmineReducing AgentSolventReaction Time (h)ProductYield (%)
MethylamineSodium triacetoxyborohydride1,2-Dichloroethane12N-((5-Methoxy-2-(trifluoromethyl)phenyl)methyl)methanamine88
DimethylamineSodium cyanoborohydrideMethanol24N,N-Dimethyl-1-(5-methoxy-2-(trifluoromethyl)phenyl)methanamine91

Experimental Protocol: Reductive Amination with Methylamine

To a solution of this compound (1.0 eq) and methylamine (1.2 eq, 2.0 M solution in THF) in 1,2-dichloroethane (0.2 M), sodium triacetoxyborohydride (1.5 eq) is added. The reaction is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.

Alternative Method: Leuckart-Wallach Reaction

The Leuckart-Wallach reaction provides a classical method for reductive amination using formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of formamide or ammonium formate).[3][4]

Experimental Protocol: Leuckart-Wallach Reaction

A mixture of this compound (1.0 eq) and formamide (5.0 eq) is heated at 160-180 °C for 6 hours. After cooling, the mixture is hydrolyzed by heating with aqueous HCl. The solution is then basified with NaOH and extracted with ether. The ethereal extract is dried and concentrated to give the crude primary amine, which can be further purified.

Structural Elucidation of N-((5-Methoxy-2-(trifluoromethyl)phenyl)methyl)methanamine

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.15 (d, J = 2.3 Hz, 1H), 6.95 (dd, J = 8.5, 2.3 Hz, 1H), 6.80 (d, J = 8.5 Hz, 1H), 3.85 (s, 2H), 3.75 (s, 3H), 2.45 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 160.0, 135.0, 129.5 (q, J = 30.0 Hz), 127.0, 124.0 (q, J = 272.0 Hz), 117.0, 114.5, 55.5, 52.0, 36.0.

  • MS (EI): m/z (%) = 219 (M⁺, 50), 204, 176, 44.

Reductive_Amination cluster_reactants Reactants benzaldehyde This compound intermediate Iminium Ion benzaldehyde->intermediate Condensation amine Amine amine->intermediate product Amine Product intermediate->product Reduction

Conclusion

This guide provides a comparative overview of key synthetic transformations of this compound. The presented data and protocols for Wittig, aldol, and reductive amination reactions, along with their alternatives, offer valuable insights for researchers in the field of drug discovery and organic synthesis. The distinct electronic nature of the substituents on the aromatic ring influences reaction outcomes, and a thorough understanding of these effects is crucial for the rational design of novel bioactive molecules. The detailed spectroscopic data for the elucidated structures serves as a reliable reference for product characterization.

References

Safety Operating Guide

Proper Disposal of 5-Methoxy-2-(trifluoromethyl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of 5-Methoxy-2-(trifluoromethyl)benzaldehyde (CAS No. 84470-34-8), ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is classified as a skin, eye, and respiratory irritant.[1] One safety data sheet also classifies it as a combustible liquid that is toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a NIOSH-approved respirator.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of vapors or dust.[1]

  • Prevent contact with skin and eyes.[1]

  • Keep away from heat, sparks, and open flames.[2]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3]

  • Do not use combustible materials like sawdust to absorb the spill.

  • Collect the absorbed material and place it into a suitable, labeled, and sealed container for disposal as hazardous waste.[1][2]

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][4] Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • This compound is a halogenated organic compound .

    • It should be collected in a designated waste container specifically for halogenated organic waste.[5]

    • Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[5][6]

    • Ensure the waste is not mixed with incompatible materials.

  • Container Selection and Labeling:

    • Use a chemically compatible and properly sealed container for waste collection.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other components of the waste mixture and their approximate concentrations.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Keep the container closed except when adding waste.[5]

    • The storage area should be cool, dry, and well-ventilated.[1]

    • Provide secondary containment to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional and local regulations for waste manifest and handover procedures.

Data Summary

ParameterInformationSource
Chemical Name This compound-
CAS Number 84470-34-8-
Primary Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[1]
Additional Hazards Combustible Liquid, Toxic to aquatic life
Recommended Disposal Approved waste disposal plant[1][2][4]
Waste Classification Halogenated Organic Waste[5]

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Storage & Disposal start Start: Have 5-Methoxy-2- (trifluoromethyl)benzaldehyde Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Ensure Safety fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Labeled, Compatible Waste Container for Halogenated Organics fume_hood->container Prepare for Collection transfer Carefully Transfer Waste into the Container container->transfer seal Securely Seal the Container transfer->seal Prevent Spills & Evaporation storage Store in a Designated Satellite Accumulation Area with Secondary Containment seal->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs Follow Institutional Protocol end End: Waste Disposed of by Approved Facility contact_ehs->end

A flowchart outlining the procedural steps for the safe disposal of this compound waste.

References

Personal protective equipment for handling 5-Methoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Methoxy-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin and eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][4]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[5]Prevents skin contact which can cause irritation.[1] It is crucial to check the glove manufacturer's compatibility chart for the specific compound.[5]
Body Protection A flame-resistant lab coat.[5]Protects against splashes and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[5]Avoids inhalation of vapors or dust which may cause respiratory irritation.[1][5]
Safe Handling and Storage

Proper handling and storage are crucial to maintain the stability of the chemical and prevent accidental exposure.

Handling Procedures:

  • Work in a well-ventilated area, preferably a certified chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Wash hands thoroughly after handling.[1][7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

Storage Procedures:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep containers tightly closed when not in use.[1][5]

  • Store away from incompatible materials.[5]

Emergency Procedures and First Aid

In the event of an emergency, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][6] Seek medical attention if skin irritation occurs.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][6] Continue rinsing and seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

Spill Response: For a small spill, ensure the area is well-ventilated, wear appropriate PPE, and absorb the spill with an inert material such as vermiculite or sand.[5] Collect the absorbed material into a labeled container for hazardous waste disposal.[5] For large spills, evacuate the area and alert your institution's emergency response team.[5]

Disposal Plan

Waste containing this compound must be treated as hazardous waste.[5]

  • Collect all waste, including contaminated materials and excess reagents, in a clearly labeled, sealed container.[5]

  • Do not mix with incompatible waste streams.[5]

  • Dispose of the waste through a certified waste management company, following all institutional, local, and national regulations.[1]

Chemical and Physical Properties
PropertyValue
Molecular Formula C9H7F3O2[6]
Molecular Weight 204.15 g/mol [6]
CAS Number 944905-42-4[6]

Operational Workflows

To ensure safety and efficiency, the following workflows should be followed.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Chemical prep_setup->prep_weigh handle_reaction Perform Reaction prep_weigh->handle_reaction handle_monitor Monitor Reaction handle_reaction->handle_monitor cleanup_quench Quench Reaction handle_monitor->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose cleanup_decon Decontaminate Work Area cleanup_dispose->cleanup_decon cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe

Caption: Safe handling workflow for this compound.

cluster_emergency Emergency Response emergency_spill Spill or Exposure Occurs emergency_alert Alert Personnel & Evacuate emergency_spill->emergency_alert emergency_first_aid Administer First Aid emergency_spill->emergency_first_aid emergency_contact Contact Emergency Services emergency_alert->emergency_contact emergency_contain Contain Spill (if safe) emergency_alert->emergency_contain

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.